m-PEG12-NHS ester
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55NO16/c1-35-6-7-37-10-11-39-14-15-41-18-19-43-22-23-45-26-27-46-25-24-44-21-20-42-17-16-40-13-12-38-9-8-36-5-4-30(34)47-31-28(32)2-3-29(31)33/h2-27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXRHHJWXLKMTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG12-NHS Ester: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with 12 ethylene glycol units (m-PEG12-NHS ester). It details its chemical structure, physicochemical properties, and its applications in bioconjugation, particularly in the field of drug development. This document is intended to serve as a valuable resource for researchers and scientists utilizing PEGylation technologies.
Core Concepts: Structure and Functionality
This compound is a heterobifunctional crosslinker composed of three key components:
-
A methoxy-terminated polyethylene glycol (m-PEG) chain: This highly hydrophilic polymer chain, consisting of 12 repeating ethylene glycol units, imparts increased water solubility and biocompatibility to the molecules it is conjugated to. The methoxy cap ensures that the PEG chain is monofunctional, preventing unwanted crosslinking reactions.
-
A succinimidyl ester (NHS ester) reactive group: This group provides high reactivity and selectivity towards primary amines (-NH2), such as those found on the side chains of lysine residues and the N-termini of proteins and peptides.
-
A stable amide bond: The reaction between the NHS ester and a primary amine results in the formation of a highly stable amide linkage, ensuring the permanence of the PEG modification under physiological conditions.
The primary function of this compound is to covalently attach the hydrophilic PEG chain to biomolecules, a process known as PEGylation. This modification can significantly enhance the therapeutic properties of proteins, peptides, and other biomolecules by:
-
Increasing solubility and stability: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules in aqueous environments and can protect them from enzymatic degradation.
-
Reducing immunogenicity: The PEG chain can shield antigenic epitopes on the surface of proteins, reducing their recognition by the immune system.
-
Prolonging circulation half-life: The increased hydrodynamic volume of PEGylated molecules reduces their renal clearance, leading to a longer in vivo circulation time.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C30H55NO16 |
| Molecular Weight | Approximately 685.76 g/mol |
| CAS Number | 2207596-93-6, 174569-25-6 |
| Appearance | White to off-white solid or colorless oil |
| Solubility | Soluble in a variety of organic solvents including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile. |
| Storage and Stability | Store at -20°C in a desiccated environment. The NHS ester is susceptible to hydrolysis, so it is recommended to warm the vial to room temperature before opening to prevent moisture condensation. Unused reconstituted reagent should be discarded. |
Reactivity and Hydrolysis Kinetics
The utility of this compound in bioconjugation is dictated by the reactivity of the NHS ester group towards primary amines and its competing hydrolysis in aqueous solutions.
Reaction with Primary Amines
The conjugation reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). This reaction is highly pH-dependent.
-
Optimal pH: The reaction proceeds most efficiently in the pH range of 7.2 to 8.5. At lower pH values, the primary amines are protonated, reducing their nucleophilicity. At higher pH values, the rate of hydrolysis of the NHS ester increases significantly.
Hydrolysis of the NHS Ester
In aqueous environments, the NHS ester can undergo hydrolysis, rendering it inactive for conjugation. The rate of hydrolysis is highly dependent on the pH of the solution.
| pH | Half-life of NHS ester |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
| > 9.0 | Minutes |
This competing hydrolysis reaction underscores the importance of performing conjugation reactions promptly after dissolving the this compound and maintaining the optimal pH range.
Experimental Protocols
This section provides a general protocol for the PEGylation of a protein, such as an antibody, using this compound. It is important to note that the optimal reaction conditions may vary depending on the specific protein and should be determined empirically.
Materials
-
Protein (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.
-
This compound.
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassettes).
Procedure
-
Protein Preparation:
-
Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA). If necessary, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL or 10 mM). Vortex briefly to ensure complete dissolution. Do not store the stock solution.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein. A 10- to 50-fold molar excess is a common starting point.
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing or stirring. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of the PEGylated Protein:
-
Remove the unreacted this compound and byproducts (e.g., NHS) from the PEGylated protein using size-exclusion chromatography (SEC) or dialysis.
-
Monitor the purification process by measuring the absorbance at 280 nm to detect the protein-containing fractions.
-
Pool the fractions containing the purified PEGylated protein.
-
Characterization of the PEGylated Protein
The extent of PEGylation can be assessed using various analytical techniques:
-
SDS-PAGE: PEGylated proteins will exhibit a higher apparent molecular weight on an SDS-PAGE gel compared to the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique can be used to determine the exact molecular weight of the PEGylated protein and to identify the number of PEG chains attached.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the structure of this compound, the conjugation reaction, and a typical experimental workflow.
Caption: Chemical structure of this compound.
Caption: Reaction of this compound with a primary amine.
Caption: Workflow for protein PEGylation with this compound.
An In-depth Technical Guide to PEGylation with m-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PEGylation utilizing m-PEG12-NHS ester, a discrete polyethylene glycol (PEG) reagent. It covers the fundamental chemistry, experimental procedures, and analytical techniques pertinent to the successful conjugation of this reagent to proteins, peptides, and other amine-containing biomolecules. This document is intended to serve as a valuable resource for researchers in academia and industry, offering both theoretical knowledge and practical guidance for the application of this compound in drug development and other life science research.
Introduction to PEGylation and this compound
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, or small drug. This bioconjugation technique is a well-established and widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The benefits of PEGylation are numerous and include:
-
Increased half-life: The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, leading to a longer circulation time in the body.
-
Reduced immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.
-
Improved stability: PEGylation can protect the biomolecule from proteolytic degradation.
-
Enhanced solubility: The hydrophilic nature of the PEG polymer can increase the solubility of hydrophobic molecules.
This compound is a specific type of PEGylation reagent. It consists of a monomethoxy-capped polyethylene glycol chain with twelve ethylene glycol units, functionalized with an N-hydroxysuccinimide (NHS) ester at one end. The discrete nature of the PEG chain (containing exactly 12 ethylene glycol units) ensures a homogenous product with a defined molecular weight, which is a significant advantage over polydisperse PEG reagents. The NHS ester is a highly reactive group that specifically targets primary amines (e.g., the N-terminus of a protein or the side chain of lysine residues) to form a stable amide bond.
Chemical Properties and Reaction Mechanism
The key to successful PEGylation with this compound lies in understanding its chemical properties and the mechanism of the conjugation reaction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 685.76 g/mol | [1] |
| Chemical Formula | C30H55NO16 | [1] |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [1] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | |
| Target Functional Group | Primary amines (-NH2) | |
| Storage Conditions | -20°C, desiccated |
The PEGylation reaction with an NHS ester is a nucleophilic acyl substitution. The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
References
An In-depth Technical Guide to m-PEG12-NHS Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester with a 12-unit PEG chain (m-PEG12-NHS ester), a key reagent in modern bioconjugation. Tailored for both beginners and experienced researchers, this document details the reagent's chemical properties, reaction mechanisms, and practical applications, with a focus on quantitative data and detailed experimental protocols.
Introduction to this compound
This compound is a monofunctional PEGylation reagent used to covalently attach a polyethylene glycol (PEG) spacer to biomolecules. This process, known as PEGylation, is a widely adopted strategy in drug development and research to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biologics. The this compound features a methoxy-capped terminus to prevent unwanted crosslinking and an N-hydroxysuccinimidyl (NHS) ester reactive group for efficient coupling to primary amines.
The 12-unit PEG linker provides a balance of hydrophilicity and spacer length, which can enhance the solubility and stability of the conjugated biomolecule while minimizing steric hindrance. These characteristics make this compound a versatile tool for a range of applications, including the development of antibody-drug conjugates (ADCs), the modification of therapeutic enzymes, and the functionalization of surfaces for diagnostic assays.
Chemical Properties and Reaction Mechanism
The utility of this compound lies in its specific reactivity towards primary amines (-NH₂), which are readily available on the surface of most proteins at the N-terminus and on the side chains of lysine residues.
Reaction Mechanism: The conjugation reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable and irreversible amide bond.
dot
Caption: Reaction of this compound with a primary amine to form a stable amide bond.
Factors Influencing Reactivity: The efficiency of the conjugation is highly dependent on the reaction conditions. The optimal pH for the reaction is a compromise between ensuring the primary amine is in its nucleophilic, deprotonated state and minimizing the hydrolysis of the NHS ester.
Quantitative Data on Reaction Parameters
The success of a bioconjugation reaction hinges on carefully controlling key parameters. The following tables summarize critical quantitative data for reactions involving PEG-NHS esters.
| Parameter | Optimal Range | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. At lower pH, amines are protonated and non-nucleophilic. At higher pH, hydrolysis of the NHS ester predominates.[] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow down hydrolysis and are often preferred for sensitive proteins. |
| Molar Excess of this compound | 5- to 20-fold over protein | The optimal ratio depends on the desired degree of labeling and the concentration of the protein solution.[2] |
Table 1: Key Reaction Parameters for this compound Conjugation
The stability of the NHS ester in aqueous solution is inversely proportional to the pH.
| pH | Half-life of NHS Ester (at 4°C) |
| 7.0 | 4-5 hours |
| 8.6 | 10 minutes |
Table 2: pH-Dependent Hydrolysis of NHS Esters[]
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to an antibody, a common application in bioconjugation.
Materials
-
Antibody (in an amine-free buffer such as PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) column or dialysis cassettes
Experimental Workflow
dot
Caption: Experimental workflow for antibody conjugation with this compound.
Detailed Procedure
-
Prepare the Antibody Solution:
-
Dissolve or dialyze the antibody into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amine-containing substances like Tris or glycine.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Perform the Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. If working with a fluorescently labeled PEG derivative, protect the reaction from light.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess, unreacted this compound and byproducts using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization of the PEGylated Antibody
-
SDS-PAGE: To visualize the increase in molecular weight of the antibody after PEGylation.
-
HPLC (Size-Exclusion or Reversed-Phase): To determine the purity of the conjugate and quantify the degree of PEGylation.[3][]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the conjugate and determine the number of attached PEG chains.
Impact on Biological Systems: A Case Study of PEGylated Interferon
PEGylation can significantly alter the interaction of a biomolecule with its target, thereby affecting downstream signaling pathways. A well-studied example is the effect of PEGylated interferon-alpha (PEG-IFN-α) on the JAK-STAT signaling pathway.
Interferon-α normally binds to its receptor (IFNAR), leading to the activation of Janus kinases (JAKs) and subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to induce the expression of interferon-stimulated genes (ISGs), which are crucial for antiviral responses.
Studies have shown that while PEG-IFN-α has a longer circulating half-life, it can lead to a transient activation of the JAK-STAT pathway in hepatocytes. This is thought to be due to the steric hindrance of the PEG chain, which may alter the binding kinetics of the interferon to its receptor. Interestingly, the superior antiviral efficacy of PEG-IFN-α is attributed not to prolonged signaling, but to the induction of a broader spectrum of genes involved in the cellular immune response.
dot
Caption: PEGylation of Interferon-α can alter its binding to the IFNAR, impacting the downstream JAK-STAT signaling cascade.
Logical Relationships in Bioconjugation Strategy
The choice of a bioconjugation strategy is a critical decision that depends on several factors. The following diagram illustrates the logical relationships to consider when selecting a suitable approach.
dot
Caption: Decision tree for selecting a bioconjugation strategy.
Conclusion
This compound is a valuable and versatile tool for the bioconjugation community. Its well-defined structure and reactivity with primary amines allow for the controlled modification of biomolecules, leading to improved therapeutic and diagnostic properties. By understanding the underlying chemistry, optimizing reaction conditions, and employing appropriate analytical techniques for characterization, researchers can successfully leverage the benefits of PEGylation for a wide range of applications. This guide provides the foundational knowledge and practical protocols to facilitate the effective use of this compound in bioconjugation endeavors.
References
The Role of the PEG12 Spacer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene glycol (PEG) spacers, particularly the 12-unit variant (PEG12), has become a cornerstone in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The unique physicochemical properties of the PEG12 spacer offer a versatile tool to overcome challenges in drug delivery, solubility, and pharmacokinetics. This guide provides a comprehensive overview of the function of the PEG12 spacer, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in the field.
Core Functions and Physicochemical Properties of PEG12 Spacers
The primary function of a PEG12 spacer is to connect two molecular entities, such as an antibody and a cytotoxic payload in an ADC, or a target-binding ligand and an E3 ligase recruiter in a PROTAC.[1] Its utility extends far beyond simple linkage, offering significant advantages due to its inherent properties.
Key Attributes of PEG Spacers:
-
Hydrophilicity: PEG chains are highly hydrophilic, which helps to counteract the hydrophobicity of many small molecule drugs and linkers. This increased water solubility is crucial for preventing aggregation, a common challenge in the manufacturing and storage of bioconjugates.[1][2]
-
Biocompatibility: PEG is well-established as a biocompatible and non-immunogenic polymer, minimizing the risk of adverse immune responses when used in therapeutic agents.[1]
-
Flexibility and Length: The flexible nature of the PEG chain and the defined length of a PEG12 spacer allow for precise control over the distance and spatial orientation between the conjugated molecules. This is critical for enabling optimal biological function, such as the formation of a stable ternary complex in PROTACs.
Quantitative Impact of PEG12 Spacers on Therapeutic Efficacy
The length of the PEG spacer is a critical parameter that can significantly influence the potency and overall performance of a therapeutic agent. Systematic studies have demonstrated that optimizing the linker length is essential for maximizing efficacy.
Impact on PROTAC Efficacy
In the context of PROTACs, the linker length directly affects the efficiency of target protein degradation, which is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | PEG/Alkyl | < 12 | No degradation | - | [3] |
| TBK1 | VHL | PEG/Alkyl | 21 | 3 | 96 | |
| TBK1 | VHL | PEG/Alkyl | 29 | 292 | 76 | |
| BRD4 | CRBN | PEG | 0 PEG units | < 0.5 µM | >90 | |
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5 µM | <50 | |
| BRD4 | CRBN | PEG | 4-5 PEG units | < 0.5 µM | >90 | |
| BTK | CRBN | PEG | 4 PEG units | 1-40 | >90 |
Table 1: Influence of Linker Length on PROTAC Performance. This table summarizes data from various studies, illustrating how the length of the linker, often composed of PEG units, impacts the degradation efficiency (DC50 and Dmax) of different target proteins. The optimal linker length is target-dependent.
Impact on ADC Pharmacokinetics and Efficacy
In ADCs, the incorporation of PEG spacers, including PEG12, can significantly improve their pharmacokinetic profiles by reducing clearance and increasing exposure. This is particularly important for ADCs with high drug-to-antibody ratios (DAR), where the hydrophobic nature of the payload can lead to rapid clearance.
| ADC Target | Payload | Linker Architecture | Clearance Rate | In Vivo Efficacy | Reference |
| Generic | Maytansinoid | Hydrophobic Linker (e.g., SMCC) | High | Reduced | |
| Generic | Maytansinoid | Branched PEG Linker | Low | Increased | |
| Trastuzumab | DM1 | Linear L-PEG24 (DAR 8) | High | - | |
| Trastuzumab | DM1 | Pendant P-(PEG12)2 (DAR 8) | Low | Enhanced |
Table 2: Effect of PEG Linker Architecture on ADC Properties. This table highlights how the inclusion and architecture of PEG linkers can mitigate the negative effects of hydrophobic payloads on ADC clearance and improve in vivo performance.
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of molecules containing PEG12 spacers. The following sections provide representative protocols for key experimental procedures.
Solid-Phase Synthesis of a PEG12-Containing PROTAC
This protocol describes a general workflow for the solid-phase synthesis of a PROTAC, a method that allows for the efficient and modular assembly of these complex molecules.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
E3 ligase ligand (e.g., pomalidomide) with a carboxylic acid handle
-
Azido-PEG12-acid
-
POI ligand with a terminal alkyne
-
Coupling reagents (e.g., HATU, HOBt)
-
Deprotection reagents (e.g., piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/DCM)
-
Solvents (DMF, DCM)
-
Copper(I) catalyst for click chemistry
Procedure:
-
Resin Swelling and Deprotection: Swell the Rink Amide resin in DMF. Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Coupling of E3 Ligase Ligand: Couple the E3 ligase ligand to the deprotected resin using a suitable coupling agent like HATU.
-
Linker Addition: After Fmoc deprotection of the E3 ligase ligand, couple the Azido-PEG12-acid to the growing molecule.
-
Click Chemistry: React the azide-functionalized intermediate on the resin with the alkyne-containing POI ligand in the presence of a copper(I) catalyst.
-
Cleavage and Purification: Cleave the synthesized PROTAC from the resin using a cleavage cocktail. Purify the crude product by reverse-phase HPLC.
Measurement of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC is a standard method for quantifying aggregates in ADC preparations.
Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC)
-
HPLC system with a UV detector
-
Mobile phase (e.g., phosphate buffer with NaCl)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatographic Separation: Inject the sample onto the SEC column. The separation is based on the hydrodynamic volume of the molecules, with larger aggregates eluting before the monomeric ADC.
-
Detection and Quantification: Monitor the elution profile at a suitable wavelength (e.g., 280 nm). The area under each peak corresponds to the relative amount of aggregate, monomer, and fragment.
-
Data Analysis: Calculate the percentage of aggregates by dividing the peak area of the aggregates by the total peak area of all species.
Visualizing Molecular Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
References
The Central Role of N-Hydroxysuccinimide Esters in Amine Coupling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Hydroxysuccinimide (NHS) esters have become an indispensable tool in the field of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, oligonucleotides, and other biomolecules. Their widespread adoption is a testament to their efficiency and selectivity in forming stable amide bonds with primary amines under mild reaction conditions. This technical guide provides a comprehensive overview of the fundamental principles, practical considerations, and key applications of NHS ester chemistry in amine coupling, with a focus on providing actionable data and protocols for laboratory professionals.
The Core of Amine Coupling: The NHS Ester Reaction Mechanism
The fundamental reaction of an NHS ester with a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable and irreversible amide bond.[1]
The primary targets for NHS ester reactions on proteins and peptides are the ε-amino group of lysine residues and the N-terminal α-amino group.[2] A critical competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, leading to the formation of an unreactive carboxylic acid and the release of NHS. This hydrolysis reaction reduces the efficiency of the desired conjugation.[2]
Quantitative Data for Optimal Reaction Design
The efficiency of NHS ester-amine coupling is highly dependent on several factors. The following tables summarize key quantitative data to aid in the design of conjugation experiments.
Table 1: Half-life of NHS Esters in Aqueous Solution
The stability of NHS esters is inversely proportional to pH due to the increased rate of hydrolysis at higher pH.[2] This necessitates prompt use of reconstituted NHS esters, especially in aqueous solutions.
| pH | Temperature (°C) | Half-life | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [2] |
| 8.0 | 25 | ~1 hour | |
| 8.6 | 4 | ~10 minutes | |
| 9.0 | Room Temperature | 125 minutes (P3-NHS) | |
| 9.0 | Room Temperature | 110 minutes (P4-NHS) |
Table 2: Kinetic Data for Aminolysis and Hydrolysis
The desired aminolysis reaction competes with hydrolysis. The rates of both reactions are influenced by pH and the specific NHS ester and amine involved.
| Reaction | NHS Ester | Amine/Hydroxide | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference(s) |
| Hydrolysis | Anisoyl-NHS | OH⁻ | 87 | Aqueous dioxane, pH 7.6-11.1 | |
| Hydrolysis | DSP (on surface) | OH⁻ | 1.5 x 10³ | 50 mM borate buffer, pH 8.50 | |
| Aminolysis | Anisoyl-NHS | n-butylamine | 50.9 | Aqueous dioxane (20%) | |
| Aminolysis | DSP (on surface) | Ethylamine | 0.94 | 500 mM ethylamine in 50 mM borate buffer, pH 8.50 | |
| Aminolysis (t½) | P3-NHS (1.0 mM) | mPEG₄-NH₂ (2.0 mM) | 10 minutes | pH 9.0, Room Temperature | |
| Aminolysis (t½) | P4-NHS (1.0 mM) | mPEG₄-NH₂ (2.0 mM) | 5 minutes | pH 9.0, Room Temperature |
Table 3: Recommended Reaction Conditions
Optimal conditions for NHS ester-amine coupling balance the need for a deprotonated amine with the competing hydrolysis of the NHS ester.
| Parameter | Recommended Range/Value | Rationale | Reference(s) |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Balances amine nucleophilicity and NHS ester stability. | |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures reduce hydrolysis but slow the reaction rate. | |
| Reaction Time | 0.5 - 4 hours at Room Temperature; 2 - 12 hours at 4°C | Dependent on temperature, pH, and reactant concentrations. | |
| Buffer Type | Phosphate, Bicarbonate/Carbonate, Borate, HEPES | Must be free of primary amines. | |
| Buffer Conc. | 0.1 M - 0.2 M | Provides adequate buffering capacity without interfering with the reaction. | |
| NHS Ester Molar Excess | 5- to 20-fold | Drives the reaction towards product formation, compensating for hydrolysis. |
Experimental Protocols
The following are detailed methodologies for common applications of NHS ester chemistry.
Protocol for Labeling a Protein with a Fluorescent Dye
This protocol provides a general procedure for conjugating an NHS ester-functionalized fluorescent dye to a protein, such as an antibody.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
NHS ester of the fluorescent dye
-
Anhydrous, amine-free DMSO or DMF
-
1 M Sodium Bicarbonate, pH 8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., size-exclusion chromatography, such as Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, sodium azide). If necessary, perform a buffer exchange into a suitable reaction buffer like PBS.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
NHS Ester Stock Solution Preparation:
-
Allow the vial of NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to adjust the pH to approximately 8.3.
-
Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the protein-dye conjugate.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the maximum absorbance wavelength of the dye.
-
Protocol for Immobilizing a Ligand on a Biosensor Surface
This protocol describes the immobilization of a ligand (e.g., a protein) onto a carboxylated biosensor surface using EDC/NHS chemistry.
Materials:
-
Carboxylated biosensor surface
-
Ligand to be immobilized in an amine-free buffer
-
Activation buffer: A mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Ligand solution: Ligand dissolved in a low ionic strength buffer at a pH below its isoelectric point (pI) to promote pre-concentration.
-
Deactivation solution: e.g., 1 M ethanolamine-HCl, pH 8.5.
Procedure:
-
Surface Activation:
-
Inject the activation buffer over the carboxylated sensor surface to form reactive NHS esters. The contact time and EDC/NHS concentration can be varied to control the level of activation.
-
-
Ligand Coupling:
-
Inject the ligand solution over the activated surface. The primary amines on the ligand will react with the NHS esters to form covalent amide bonds.
-
-
Deactivation:
-
Inject the deactivation solution over the surface to quench any remaining reactive NHS esters, preventing non-specific binding in subsequent experiments.
-
-
Washing:
-
Wash the surface with a suitable running buffer to remove any non-covalently bound ligand.
-
Applications in Research and Drug Development
The versatility of NHS ester chemistry has led to its use in a wide array of applications:
-
Fluorescent Labeling: Attachment of fluorescent dyes to antibodies and proteins for use in immunoassays, microscopy, and flow cytometry.
-
Antibody-Drug Conjugates (ADCs): Covalent linkage of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
Bioconjugation: Creation of protein-protein conjugates, enzyme-antibody conjugates, and protein-oligonucleotide conjugates.
-
Surface Immobilization: Functionalization of biosensor surfaces, microarrays, and nanoparticles for diagnostic and research applications.
-
Crosslinking: Probing protein-protein interactions and stabilizing protein complexes using homobifunctional or heterobifunctional NHS ester crosslinkers.
Conclusion
NHS esters remain a cornerstone of bioconjugation due to their reliability, selectivity, and the stability of the resulting amide bonds. A thorough understanding of the reaction mechanism, the influence of reaction parameters, and the competing hydrolysis reaction is crucial for achieving high-yield, specific, and reproducible conjugations. By leveraging the quantitative data and detailed protocols provided in this guide, researchers, scientists, and drug development professionals can effectively harness the power of NHS ester chemistry to advance their scientific endeavors.
References
An In-depth Technical Guide to m-PEG12-NHS Ester in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methoxy-polyethylene glycol (12)-N-hydroxysuccinimidyl ester (m-PEG12-NHS ester), a critical tool in modern proteomics. We will delve into its chemical properties, core applications, and detailed experimental protocols, presenting quantitative data in accessible formats and illustrating key processes with clear diagrams.
Core Concepts: Understanding this compound
This compound is a chemical modification reagent used to covalently attach a monodisperse polyethylene glycol (PEG) chain to proteins and peptides. It consists of three key components:
-
m-PEG12: A chain of 12 polyethylene glycol units with a terminal methyl (methoxy) group. This hydrophilic chain increases the solubility and stability of the modified protein and can help reduce aggregation.[1][2] The defined length of 12 PEG units ensures homogeneity in the final product, unlike traditional polydisperse PEG reagents.[1]
-
NHS Ester: An N-hydroxysuccinimidyl ester is a reactive group that specifically targets primary amines (–NH₂).[3] These amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (K) residues.[4]
-
Linker: A short spacer connects the PEG chain to the NHS ester.
The primary function of this compound in proteomics is to label proteins by forming a stable, covalent amide bond with primary amines. This process, known as PEGylation, is instrumental in various applications, from improving the pharmacokinetic properties of therapeutic proteins to facilitating advanced proteomic analysis.
Quantitative Data and Physicochemical Properties
Precise and consistent results in proteomics demand a thorough understanding of the reagent's properties. The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₅₅NO₁₆ (may vary slightly by manufacturer) | |
| Molecular Weight | ~685.76 g/mol | |
| Spacer Arm Length | ~44.7 Å (38 atoms) | |
| Solubility | Soluble in organic solvents (DMSO, DMF, CH₂Cl₂); can be diluted into aqueous buffers | |
| Physical Form | Colorless oil to white solid |
Table 2: Recommended Reaction Parameters for Protein Labeling
| Parameter | Recommended Range/Value | Notes | Source(s) |
| pH | 7.2 - 8.5 | Optimal range for amine reactivity while minimizing NHS ester hydrolysis. Some protocols use up to pH 9. | |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures require longer incubation times. | |
| Incubation Time | 30 minutes to 4 hours | Dependent on temperature, pH, and protein concentration. Can be extended to 24-48 hours at 4°C for unstable proteins. | |
| Molar Excess | 5-fold to 50-fold (Reagent:Protein) | A 20-fold molar excess is a common starting point for antibodies. Higher excess is needed for dilute protein solutions. | |
| Compatible Buffers | Phosphate (PBS), Bicarbonate, Borate, HEPES | Buffers must be free of primary amines. | |
| Incompatible Buffers | Tris, Glycine | These buffers contain primary amines that compete with the target protein for reaction. | |
| Quenching Reagents | Tris, Glycine, Hydroxylamine | Added to stop the reaction by consuming excess NHS ester. |
Reaction Mechanism and Experimental Workflow
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Caption: Reaction of this compound with a protein's primary amine.
A typical proteomics workflow using this reagent involves several key stages, from sample preparation to data analysis.
Caption: General experimental workflow for protein PEGylation.
Detailed Experimental Protocols
The following protocols provide a starting point for the successful use of this compound. Optimization may be required based on the specific protein and application.
This protocol describes a standard procedure for labeling an antibody.
A. Materials Required:
-
Protein solution (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-8.0).
-
This compound reagent.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5).
-
Purification tools (e.g., Zeba™ Spin Desalting Columns or dialysis cassettes).
B. Procedure:
-
Equilibrate Reagents: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare Protein Sample: Ensure the protein is in an amine-free buffer (e.g., PBS at pH 7.2-8.0). If the buffer contains Tris or other primary amines, it must be exchanged via dialysis or a desalting column.
-
Prepare Reagent Stock Solution: Immediately before use, dissolve the required amount of this compound in DMSO or DMF to create a 10 mM stock solution. Do not store this solution, as the NHS ester is susceptible to hydrolysis.
-
Calculate Reagent Volume: For a typical antibody, a 20-fold molar excess of the PEG reagent is a good starting point to achieve 4-6 PEG labels per molecule. Adjust this ratio based on your desired degree of labeling.
-
Perform Labeling Reaction: Add the calculated volume of the 10 mM reagent stock solution to the protein solution. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.
-
Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
Purify Conjugate: Remove unreacted this compound and the NHS byproduct using a desalting column or dialysis against a suitable storage buffer.
After labeling, the protein must be prepared for mass spectrometric analysis to identify modification sites or quantify protein abundance.
A. Materials Required:
-
PEGylated protein sample (from Protocol 1).
-
Dithiothreitol (DTT) or TCEP for reduction.
-
Iodoacetamide (IAA) or other alkylating agents.
-
Trypsin or other proteases.
-
Formic acid and acetonitrile (ACN) for sample cleanup.
-
C18 solid-phase extraction (SPE) cartridges.
B. Procedure:
-
Denaturation and Reduction: Denature the purified PEGylated protein sample in a buffer containing urea or guanidine-HCl. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20-25 mM and incubate in the dark for 20-30 minutes to alkylate free cysteine residues.
-
Quench Alkylation: Quench the excess IAA by adding DTT.
-
Digestion: Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration. Add trypsin at a 1:50 to 1:100 (protease:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1-1%.
-
Desalting: Clean up the peptide mixture using a C18 SPE cartridge to remove salts and detergents. Elute the peptides with a solution containing a high percentage of ACN (e.g., 50-80%) and 0.1% formic acid.
-
Analysis: Dry the purified peptides in a vacuum concentrator and reconstitute in an appropriate buffer for LC-MS/MS analysis. The mass of the m-PEG12 modification will be added to the mass of lysine residues and the N-terminus in the resulting spectra.
Applications in Proteomics Research
The unique properties of this compound lend it to several advanced applications in proteomics.
-
Improving Protein Solubility: The hydrophilic PEG chain can significantly increase the water solubility of proteins, which is particularly useful for membrane proteins or those prone to aggregation.
-
Structural Proteomics: By labeling accessible primary amines on the protein surface, this compound can be used to probe protein conformation and study changes in solvent accessibility under different conditions.
-
Drug Delivery and Development: PEGylation is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins by increasing their half-life and reducing immunogenicity. It is also used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
-
Quantitative Proteomics: While not an isobaric tag, differential PEGylation can be used in certain quantitative strategies by tracking the mass shift corresponding to the number of attached PEG chains.
The logical relationship for its application in PROTACs illustrates its role as a flexible linker.
Caption: Role of PEG linkers in PROTAC-mediated protein degradation.
Troubleshooting and Considerations
-
Low Labeling Efficiency: This can be caused by incorrect pH, inactive reagent (due to hydrolysis), or the presence of competing amines in the buffer. Always use fresh reagent solutions and amine-free buffers. Increasing the molar excess of the PEG reagent can also improve efficiency.
-
Protein Precipitation: If the protein precipitates upon addition of the reagent stock, the concentration of the organic solvent may be too high. Reduce the volume of DMSO/DMF added or use a water-soluble Sulfo-NHS ester version of the reagent if available.
-
Hydrolysis: The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions. The rate of hydrolysis increases with pH. Reactions should be performed expeditiously after preparing the reagent solution. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.
-
Side Reactions: While highly selective for primary amines, NHS esters can react with other nucleophilic residues like serine, threonine, and tyrosine, especially at higher pH values. Maintaining the recommended pH range is critical for specificity.
References
Methodological & Application
Application Notes and Protocols for Antibody Labeling with m-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent modification of antibodies with methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG12-NHS ester). This process, known as PEGylation, can enhance the therapeutic properties of antibodies by increasing their solubility, stability, and in vivo circulation half-life, while potentially reducing their immunogenicity[1].
The this compound is an amine-reactive reagent that specifically targets primary amines (e.g., the side chain of lysine residues and the N-terminus) on the antibody to form stable amide bonds[2][3][4][5]. The PEG12 spacer offers a balance of hydrophilicity and length, which can reduce steric hindrance and improve the accessibility of the conjugated molecule.
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine from the antibody on the N-hydroxysuccinimidyl (NHS) ester of the this compound, resulting in the formation of a stable amide bond and the release of NHS.
References
Application Notes and Protocols for m-PEG12-NHS Ester Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the modification of proteins using m-PEG12-NHS ester. The process, known as PEGylation, involves the covalent attachment of a polyethylene glycol (PEG) chain to a protein. This modification can enhance the therapeutic properties of proteins by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity.[1][2][3]
Principle of the Reaction
The this compound is an amine-reactive reagent. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable and irreversible amide bond.[4][5] This reaction is most efficient in a neutral to slightly basic buffer (pH 7.0-9.0). The methoxy-terminated PEG12 chain is a discrete-length PEG, ensuring homogeneity of the final PEGylated product.
Materials and Reagents
Key Reagents
-
This compound: This reagent is moisture-sensitive and should be stored at -20°C with a desiccant. Before use, the vial should be equilibrated to room temperature to prevent moisture condensation.
-
Protein of Interest: The protein should be in a buffer free of primary amines (e.g., Tris or glycine), as these will compete with the desired reaction. Phosphate-buffered saline (PBS) is a commonly used reaction buffer.
Recommended Buffers and Solvents
-
Reaction Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Reagent Solvent: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is crucial to use high-quality, amine-free solvents.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine.
Experimental Protocols
Preparation of Reagents
-
Protein Solution:
-
Dissolve or dialyze the protein into an amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free from any primary amine-containing substances.
-
-
This compound Stock Solution:
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF.
-
Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes. Discard any unused reconstituted reagent.
-
Protein PEGylation Reaction
The following diagram illustrates the general workflow for protein modification with this compound.
-
Reaction Setup:
-
Add the calculated amount of the this compound stock solution to the protein solution. The volume of the organic solvent should not exceed 10% of the final reaction volume.
-
The molar ratio of this compound to protein will determine the extent of PEGylation and should be optimized for each specific protein. A starting point is a 5- to 50-fold molar excess of the PEG reagent. For antibodies (IgG) at 1-10 mg/mL, a 20-fold molar excess typically results in 4-6 PEG linkers per antibody.
-
-
Incubation:
-
Incubate the reaction mixture under one of the following conditions:
-
Room temperature for 30-60 minutes.
-
On ice for 2 hours.
-
At 4°C for 2 hours.
-
-
The optimal reaction time may vary depending on the protein.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Purification of the PEGylated Protein
Remove unreacted this compound and byproducts using methods such as:
-
Dialysis: Using an appropriate molecular weight cutoff (MWCO) membrane.
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on size.
Analysis and Characterization
The extent of PEGylation can be assessed by various analytical techniques, including:
-
SDS-PAGE: PEGylated proteins will show an increase in apparent molecular weight.
-
Size-Exclusion Chromatography (SEC): Can be used to separate and quantify the PEGylated protein from the unreacted protein.
-
Mass Spectrometry: To determine the precise mass of the conjugate and the number of attached PEG chains.
Reaction Parameters and Optimization
The following table summarizes key reaction parameters that can be optimized to achieve the desired degree of PEGylation.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | The reaction rate increases with pH, but the hydrolysis of the NHS ester also increases. A pH of 7.2-8.5 is commonly used. |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | This is a critical parameter to control the degree of PEGylation. Higher molar excess leads to more PEG chains attached. |
| Protein Concentration | 1 - 10 mg/mL | More dilute protein solutions may require a greater molar excess of the PEG reagent to achieve the same level of modification. |
| Reaction Time | 30 min - 2 hours | Longer reaction times can lead to a higher degree of PEGylation but also increase the risk of protein degradation. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize protein degradation and reduce the rate of NHS ester hydrolysis. |
Chemical Reaction Pathway
The following diagram illustrates the chemical reaction between this compound and a primary amine on a protein.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low PEGylation Efficiency | - Inactive this compound (hydrolyzed) | - Use fresh or properly stored reagent. Equilibrate to room temperature before opening. |
| - Presence of primary amines in the buffer | - Dialyze the protein into an amine-free buffer (e.g., PBS). | |
| - Incorrect pH | - Ensure the reaction buffer is within the optimal pH range (7.0-9.0). | |
| - Insufficient molar excess of PEG reagent | - Increase the molar ratio of this compound to protein. | |
| Protein Precipitation | - High concentration of organic solvent | - Keep the volume of DMSO or DMF below 10% of the total reaction volume. |
| - Protein instability under reaction conditions | - Perform the reaction at a lower temperature (e.g., 4°C). | |
| Multiple PEGylation Products | - High molar excess of PEG reagent | - Reduce the molar ratio of this compound to protein. |
| - Long reaction time | - Decrease the incubation time. |
References
Application Notes and Protocols: Surface Modification with m-PEG12-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
m-PEG12-NHS ester is a polyethylene glycol (PEG) derivative used for covalently modifying surfaces that contain primary amine groups (-NH2).[1][2] This process, known as PEGylation, attaches a hydrophilic 12-unit PEG spacer to the surface. The terminal end of the PEG chain is capped with a stable methoxy group, while the other end features an N-hydroxysuccinimide (NHS) ester. The NHS ester is a highly efficient amine-reactive functional group that forms a stable and irreversible amide bond with primary amines at physiological to slightly basic pH (7.0-9.0).[3][4][5]
The primary benefits of modifying surfaces with this compound include significantly reducing non-specific protein adsorption, improving the biocompatibility of materials, and enhancing the solubility of conjugated molecules. These properties are critical in various fields, including medical device development, drug delivery systems, diagnostics, and bioconjugation research.
Principle of Reaction
The surface modification process relies on the nucleophilic attack of a primary amine on the surface by the electrophilic carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond, covalently linking the PEG chain to the surface, and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is typically performed in aqueous buffers, where hydrolysis of the NHS ester presents a competing reaction that can reduce coupling efficiency. Therefore, reaction conditions such as pH, temperature, and reagent concentration must be carefully controlled.
Experimental Protocols
This section provides a detailed protocol for the modification of a generic amine-functionalized surface (e.g., aminosilanized glass, plasma-treated polymer, or nanoparticles with surface amine groups).
-
Reagents:
-
This compound
-
Amine-functionalized substrate/surface
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.2-7.5. Avoid buffers containing primary amines like Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Deionized (DI) water
-
Nitrogen gas for drying (optional)
-
-
Equipment:
-
Reaction vessels (e.g., petri dishes, centrifuge tubes)
-
Pipettes
-
Orbital shaker or rocker
-
pH meter
-
Analytical balance
-
Centrifuge (for nanoparticle modifications)
-
-
Reaction Buffer (0.1 M PBS, pH 7.2): Prepare a solution containing 0.1 M sodium phosphate and 0.15 M NaCl. Adjust the pH to 7.2 using HCl or NaOH.
-
This compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.
-
The NHS-ester moiety readily hydrolyzes in aqueous solutions; therefore, dissolve the reagent immediately before use. Do not prepare stock solutions for long-term storage.
-
Just before use, weigh the desired amount of this compound and dissolve it in a minimal amount of anhydrous DMSO or DMF to create a concentrated solution (e.g., 10 mg/mL).
-
-
Surface Preparation:
-
Ensure the amine-functionalized substrate is clean and dry. For example, wash glass slides with DI water and ethanol, then dry under a stream of nitrogen.
-
Place the substrate in a suitable reaction vessel.
-
-
PEGylation Reaction:
-
Add the prepared Reaction Buffer (PBS, pH 7.2) to the reaction vessel to fully cover the substrate.
-
Add the freshly prepared this compound solution to the buffer. The final concentration can range from 1 to 10 mg/mL, depending on the desired surface density. The volume of organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle agitation.
-
-
Quenching:
-
To stop the reaction, add the Quenching Buffer to the reaction vessel to a final concentration of 25-50 mM.
-
Incubate for 15 minutes to ensure all unreacted NHS esters are hydrolyzed or capped.
-
-
Washing:
-
Remove the reaction mixture from the vessel.
-
Wash the surface thoroughly three times with the Reaction Buffer (PBS) to remove non-covalently bound PEG and byproducts.
-
Rinse the surface three times with DI water to remove salts.
-
For nanoparticles, washing steps should be performed by centrifugation, removal of the supernatant, and resuspension in the appropriate buffer.
-
-
Drying and Storage:
-
Dry the modified surface under a gentle stream of nitrogen gas.
-
Store the PEGylated surface in a clean, dry, and sealed container at 4°C until further use.
-
Data Presentation and Characterization
The success of the surface modification should be validated using appropriate surface analysis techniques.
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides the elemental composition of the surface. Successful PEGylation is confirmed by an increase in the carbon and oxygen signals and the appearance of a characteristic C-O peak in the high-resolution C1s spectrum.
-
Water Contact Angle (WCA): PEGylation renders surfaces more hydrophilic, which results in a significant decrease in the water contact angle compared to the unmodified or amine-functionalized surface.
-
Atomic Force Microscopy (AFM): AFM can be used to analyze changes in surface topography and roughness following the modification.
-
Fluorescamine Assay: This assay quantifies the number of primary amines remaining on the surface after PEGylation. A decrease in fluorescence compared to the initial amine surface indicates successful consumption of amine groups.
The following tables present example data from characterization experiments.
Table 1: Surface Characterization Before and After PEGylation
| Analysis Technique | Parameter | Before Modification | After m-PEG12-NHS Modification |
| Water Contact Angle | Angle (°) | 65° ± 3° | 30° ± 2° |
| XPS | Carbon (C1s) % | 25% | 55% |
| Oxygen (O1s) % | 20% | 30% | |
| Nitrogen (N1s) % | 8% | 2% | |
| Substrate (e.g., Si2p) % | 47% | 13% | |
| Fluorescamine Assay | Relative Fluorescence | 100% | 15% |
Table 2: Effect of Reaction Time on PEG Grafting Density
| Reaction Time (min) | PEG Concentration (mg/mL) | Water Contact Angle (°) | Relative Amine Reduction (%) |
| 15 | 5 | 45° | 60% |
| 30 | 5 | 35° | 80% |
| 60 | 5 | 31° | 88% |
| 120 | 5 | 30° | 90% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Modification Efficiency (e.g., small change in contact angle) | 1. Hydrolyzed this compound reagent. 2. Incorrect buffer pH. 3. Reaction buffer contains primary amines (e.g., Tris). 4. Insufficient concentration of PEG reagent. | 1. Use fresh, properly stored reagent. Equilibrate to room temp before opening. 2. Ensure buffer pH is between 7.2 and 8.5. 3. Use a non-amine buffer like PBS, HEPES, or borate. 4. Increase the concentration of the PEG solution or the reaction time. |
| High Variability Between Samples | 1. Inconsistent surface preparation or cleanliness. 2. Uneven exposure to the PEGylation solution. 3. Inconsistent reaction times or temperatures. | 1. Standardize the cleaning protocol for all substrates. 2. Ensure the entire surface is submerged and use gentle agitation during incubation. 3. Use a temperature-controlled environment and a timer for consistent results. |
| Surface Appears Hazy or has Residue | 1. Inadequate washing post-reaction. 2. Precipitation of the PEG reagent. | 1. Increase the number and volume of washing steps with PBS and DI water. 2. Ensure the volume of organic solvent is below 10% of the total reaction volume. Consider filtering the PEG solution before use. |
References
Application Notes and Protocols: m-PEG12-NHS Ester in Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of methoxy-polyethylene glycol (12)-N-hydroxysuccinimidyl ester (m-PEG12-NHS ester) in the development of advanced drug delivery systems. The information herein is intended to guide researchers in leveraging PEGylation technology to enhance the therapeutic efficacy of pharmaceuticals.
Introduction to this compound and PEGylation
PEGylation is the process of covalently and non-covalently attaching polyethylene glycol (PEG) polymer chains to molecules such as drugs, therapeutic proteins, or vesicles.[1] This modification has become a cornerstone in pharmaceutical development, significantly improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2][3] The this compound is a specific type of PEGylation reagent. It consists of a methoxy-capped PEG chain with 12 ethylene glycol units, functionalized with an N-hydroxysuccinimide (NHS) ester group.[4][5] This NHS ester is highly reactive towards primary amine groups (-NH2) found on biomolecules like proteins, peptides, and antibodies, forming stable amide bonds.
The key advantages of using this compound in drug delivery include:
-
Enhanced Solubility and Stability : The hydrophilic PEG chain improves the solubility of hydrophobic drugs and protects therapeutic proteins from aggregation and enzymatic degradation.
-
Prolonged Circulation Time : PEGylation increases the hydrodynamic size of the molecule, which reduces renal clearance and extends its half-life in the bloodstream.
-
Reduced Immunogenicity : The PEG chain can mask antigenic sites on a therapeutic protein, minimizing the host's immune response.
-
Improved Drug Targeting : In oncology, PEGylated nanocarriers can take advantage of the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.
Applications in Drug Delivery Systems
The this compound is a versatile tool for various drug delivery strategies:
-
Bioconjugation : It is widely used to link biomolecules, such as proteins or antibodies, to other molecules or surfaces, thereby enhancing their therapeutic stability and functionality.
-
Nanoparticle Surface Modification : Coating nanoparticles with this compound creates a hydrophilic shield that prevents protein adsorption (opsonization), leading to reduced uptake by the mononuclear phagocyte system (MPS) and longer systemic circulation.
-
Antibody-Drug Conjugates (ADCs) : This reagent is beneficial in the development of ADCs, where precise control over the drug-to-antibody ratio is critical for efficacy and safety.
-
PROTAC Development : this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C30H55NO16 | |
| Molecular Weight | ~685.76 g/mol | |
| Appearance | White to off-white powder/solid | |
| Purity | >95% | |
| Solubility | DMSO, DMF, Methylene Chloride | |
| Storage Conditions | -20°C, under inert atmosphere, protected from moisture |
Table 2: Typical Reaction Conditions for Amine-Reactive PEGylation
| Parameter | Recommended Condition | Notes | Source |
| Reaction pH | 7.0 - 9.0 (Optimal: 8.3 - 8.5) | NHS ester hydrolysis competes with the amine reaction and increases at higher pH. | |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Bicarbonate) | Buffers containing primary amines like Tris or glycine will compete with the target molecule. | |
| Molar Excess of PEG Reagent | 10 to 50-fold over amine-containing molecule | The optimal ratio depends on the number of available amines and desired degree of PEGylation. | |
| Reaction Time | 30-60 minutes at Room Temperature or 2 hours at 4°C | Reaction kinetics depend on the substrate and temperature. | |
| Quenching | Addition of amine-containing buffer (e.g., Tris) | To stop the reaction by consuming excess NHS ester. |
Table 3: Example Characterization Data for PEGylated Nanoparticles
| Nanoparticle Type | Parameter | Before PEGylation | After PEGylation | Technique | Source |
| PLGA Nanoparticles | Hydrodynamic Diameter | ~150 nm | ~180 - 200 nm | Dynamic Light Scattering (DLS) | |
| Zeta Potential | -25 mV | -5 mV to near-neutral | Zeta Potential Analyzer | ||
| Gold Nanoparticles | Hydrodynamic Diameter | 56 nm | > 60 nm | Dynamic Light Scattering (DLS) | |
| Surface Plasmon Resonance | ~520 nm | Shift to higher wavelength | UV-Vis Spectroscopy | ||
| Zeta Potential | Negative | Near-neutral | Zeta Potential Analyzer |
Note: Values are illustrative and will vary based on the nanoparticle core, PEG chain length, and grafting density.
Experimental Protocols & Workflows
Workflow for Bioconjugation of Proteins
Caption: Workflow for protein PEGylation with this compound.
Protocol 1: General Bioconjugation of a Protein with this compound
Materials:
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Protein Preparation : Dissolve the protein in the amine-free reaction buffer to a known concentration (e.g., 1-10 mg/mL). Ensure any previous buffers containing primary amines are removed via dialysis or desalting columns.
-
PEG Reagent Preparation : Immediately before use, dissolve this compound in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
Conjugation Reaction : Add a calculated amount (e.g., 20-fold molar excess) of the dissolved this compound to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Incubation : Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes.
-
Purification : Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography (SEC).
-
Analysis : Confirm successful conjugation using techniques like SDS-PAGE (which will show an increase in molecular weight), HPLC, or mass spectrometry.
Workflow for Formulation and Characterization of PEGylated Nanoparticles
Caption: Workflow for nanoparticle PEGylation and characterization.
Protocol 2: Formulation of PEGylated Nanoparticles (Post-Formulation Modification)
This protocol describes the surface modification of pre-formed nanoparticles containing surface amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., PEI-coated or amine-modified PLGA nanoparticles)
-
This compound
-
Reaction buffer (e.g., 10 mM HEPES, pH 8.0)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., ultracentrifugation, tangential flow filtration)
Procedure:
-
Nanoparticle Suspension : Suspend the amine-functionalized nanoparticles in the reaction buffer at a known concentration.
-
PEG Reagent Preparation : Prepare a fresh solution of this compound in DMSO or DMF.
-
Conjugation Reaction : Add the this compound solution to the nanoparticle suspension while stirring. The amount added will depend on the desired surface density of PEG.
-
Incubation : Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Purification : Separate the PEGylated nanoparticles from unreacted PEG and byproducts. This is typically achieved by repeated cycles of centrifugation and resuspension in a fresh buffer or by tangential flow filtration.
-
Resuspension and Storage : Resuspend the final PEGylated nanoparticle pellet in a suitable storage buffer (e.g., PBS) and store at 4°C.
Protocol 3: Characterization of PEGylated Nanoparticles
1. Size and Zeta Potential Measurement:
-
Dynamic Light Scattering (DLS) : Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration. Measure the hydrodynamic diameter and Polydispersity Index (PDI). A successful PEGylation is indicated by an increase in hydrodynamic diameter.
-
Zeta Potential : Measure the zeta potential of the diluted nanoparticle suspension. Successful PEGylation typically results in a shift of the zeta potential towards neutral, as the PEG layer shields the surface charge of the core nanoparticle.
2. Quantification of Surface PEGylation:
-
¹H NMR Spectroscopy : This method can quantify PEG by integrating the characteristic ethylene oxide proton peak (~3.65 ppm). It may require dissolving the nanoparticles or cleaving the PEG from the surface.
-
Thermogravimetric Analysis (TGA) : TGA measures weight loss as a function of temperature. The weight loss corresponding to the degradation temperature of PEG can be used to quantify the amount of PEG on the nanoparticles.
-
Colorimetric Assays : A barium/iodide-based colorimetric assay can be used to directly quantify the amount of PEG on intact nanoparticles.
Protocol 4: In Vitro Drug Release Study
Materials:
-
Drug-loaded PEGylated nanoparticles
-
Drug-loaded non-PEGylated nanoparticles (as control)
-
Release buffer (e.g., PBS, pH 7.4, with 0.1% Tween 80 to maintain sink conditions)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
Procedure:
-
Sample Preparation : Place a known amount (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Dialysis Setup : Seal the bag and immerse it in a larger volume of release buffer (e.g., 50 mL).
-
Incubation : Place the entire setup in a shaking incubator at 37°C.
-
Sampling : At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release buffer outside the dialysis bag.
-
Buffer Replacement : Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.
-
Drug Quantification : Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Data Analysis : Calculate the cumulative percentage of drug released over time. Compare the release profiles of PEGylated versus non-PEGylated nanoparticles. Typically, PEGylated nanoparticles exhibit a slower, more sustained drug release profile.
Mechanism of Action: The EPR Effect
The Enhanced Permeability and Retention (EPR) effect is a key principle explaining why PEGylated nanocarriers accumulate in tumor tissues.
Caption: The EPR effect pathway for PEGylated nanoparticles.
Tumor blood vessels are often poorly formed and "leaky" compared to healthy vessels. This allows nanoparticles of a certain size (typically < 200 nm) to pass from the bloodstream into the tumor tissue (extravasation). Furthermore, tumors often have impaired lymphatic drainage, which leads to the subsequent accumulation and retention of these nanoparticles within the tumor interstitium. The long circulation time afforded by PEGylation is crucial, as it provides a greater opportunity for the nanoparticles to reach the tumor site and exploit the EPR effect.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. betalifesci.com [betalifesci.com]
- 4. This compound, 174569-25-6 | BroadPharm [broadpharm.com]
- 5. m-PEG12 NHS Ester, CAS 756525-94-7 | AxisPharm [axispharm.com]
Application Notes and Protocols for Utilizing m-PEG12-NHS Ester as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and the efficacy of the resulting PROTAC by modulating the formation of a productive ternary complex between the POI and the E3 ligase.
This document provides detailed application notes and protocols for the use of m-PEG12-NHS ester as a versatile linker in the synthesis and evaluation of PROTACs. The this compound features a 12-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and flexibility, and a terminal N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines.
Properties of this compound
The this compound is a popular choice for PROTAC synthesis due to its well-defined length and chemical properties that can enhance the drug-like characteristics of the final PROTAC molecule.
| Property | Value | Reference |
| Molecular Formula | C30H55NO16 | [1][2] |
| Molecular Weight | 685.75 g/mol | [1][2] |
| CAS Number | 2207596-93-6 | [1] |
| Appearance | Colorless to off-white solid | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C, protect from light, stored under nitrogen |
Advantages of Using a PEG-based Linker in PROTAC Design
The incorporation of a PEG linker, such as the 12-unit chain in this compound, offers several advantages in PROTAC development:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the PROTAC, which is often a challenge for these high-molecular-weight compounds.
-
Improved Cell Permeability: By masking the hydrophobicity of the ligands, PEG linkers can enhance the passive diffusion of PROTACs across cell membranes.
-
Flexibility for Ternary Complex Formation: The flexible nature of the PEG chain provides the necessary conformational freedom for the target protein and E3 ligase to adopt a productive orientation for ubiquitination.
-
Reduced Non-specific Binding: The hydrophilic PEG chain can minimize non-specific hydrophobic interactions, potentially leading to improved selectivity and reduced off-target effects.
PROTAC Signaling Pathway and Experimental Workflow
The general mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The overall workflow for developing and evaluating a PROTAC is a multi-step process.
PROTAC-mediated protein degradation pathway.
General experimental workflow for PROTAC development.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of a PROTAC utilizing the this compound linker.
Protocol 1: Synthesis of a PROTAC with this compound
This protocol describes the conjugation of a target protein ligand containing a primary amine to an E3 ligase ligand that has been pre-functionalized with the this compound linker.
Materials:
-
Target protein ligand with a primary amine (-NH2)
-
E3 ligase ligand-m-PEG12-NHS ester conjugate
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add DIPEA (2.0-3.0 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve the E3 ligase ligand-m-PEG12-NHS ester conjugate (1.0-1.2 equivalents) in anhydrous DMF or DMSO.
-
Add the solution of the E3 ligase ligand-linker conjugate dropwise to the solution of the target protein ligand while stirring.
-
Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Lyophilize the pure fractions to yield the PROTAC as a solid.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Determination of Protein Degradation by Western Blot
This protocol outlines the steps to assess the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
-
Hypothetical Case Study: Development of a BRD4-Degrading PROTAC
To illustrate the application of the this compound linker, we present a hypothetical case study for the development of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-validated cancer target. The PROTAC is designed by conjugating a known BRD4 ligand (e.g., a derivative of JQ1 with a primary amine) to a VHL E3 ligase ligand functionalized with the this compound.
Hypothetical Data
Table 1: Synthesis and Characterization of BRD4-VHL PROTAC
| Parameter | Result |
| PROTAC Name | BRD4-PEG12-VHL |
| Synthetic Yield | 45% |
| Purity (HPLC) | >98% |
| LC-MS (m/z) | Calculated: [M+H]+; Found: [M+H]+ |
| ¹H NMR | Conforms to structure |
Table 2: Biological Activity of BRD4-PEG12-VHL PROTAC
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| HeLa | BRD4 | 15 | 92 |
| MCF7 | BRD4 | 25 | 88 |
Logical Relationship of Linker Properties
The selection of a linker is a critical step in PROTAC design, as its properties directly impact the biological activity of the molecule.
Influence of linker properties on PROTAC efficacy.
Conclusion
The this compound is a valuable tool for the synthesis of PROTACs, offering a balance of hydrophilicity and flexibility that can lead to potent and drug-like protein degraders. The protocols and information provided in this document serve as a comprehensive guide for researchers in the field of targeted protein degradation. Successful PROTAC development relies on the careful optimization of all three components—the target binder, the E3 ligase ligand, and the linker—to achieve efficient ternary complex formation and subsequent protein degradation.
References
Application Notes and Protocols for m-PEG12-NHS Ester Reaction with Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction of methoxy-poly(ethylene glycol) with a 12-unit PEG chain and an N-hydroxysuccinimide ester terminus (m-PEG12-NHS ester) with peptides. This document outlines the fundamental principles, optimal reaction conditions, detailed experimental protocols, and purification strategies for the successful PEGylation of peptides, a critical process for enhancing the therapeutic properties of peptide-based drugs.
Introduction to Peptide PEGylation
PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to molecules, most notably therapeutic proteins and peptides. This bioconjugation technique is a well-established and effective strategy to improve the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. The attachment of a hydrophilic and biocompatible PEG chain, such as this compound, can confer several advantages:
-
Increased Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic peptides in aqueous media.
-
Prolonged Plasma Half-Life: The increased hydrodynamic volume of the PEGylated peptide reduces renal clearance, leading to a longer circulation time in the body.
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the peptide, reducing its potential to elicit an immune response.
-
Enhanced Proteolytic Resistance: Steric hindrance provided by the PEG moiety can protect the peptide from enzymatic degradation.
The this compound is an amine-reactive PEGylation reagent. The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines, such as the N-terminal amine and the ε-amine of lysine residues, to form stable amide bonds.[1]
Reaction Conditions and Optimization
The efficiency and specificity of the this compound reaction with a peptide are influenced by several key parameters. Optimization of these conditions is crucial for achieving the desired degree of PEGylation and maximizing the yield of the conjugate.
pH
The pH of the reaction buffer is a critical factor. The reaction between an NHS ester and a primary amine is a competition between aminolysis (the desired reaction) and hydrolysis of the NHS ester (an undesirable side reaction). The optimal pH range for this reaction is typically between 7.2 and 8.5 .[2]
-
Below pH 7.2: The primary amines on the peptide are predominantly protonated (-NH3+), rendering them non-nucleophilic and thus less reactive towards the NHS ester.[2]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, which can lead to lower conjugation efficiency.[2]
For most peptides, a pH of 8.3-8.5 is recommended to strike a balance between efficient acylation and minimal hydrolysis.[2]
Buffers
The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the peptide for reaction with the this compound.
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate buffer
-
HEPES buffer
-
Borate buffer
Molar Ratio of Reactants
The molar ratio of this compound to the peptide will determine the extent of PEGylation. A molar excess of the PEGylation reagent is typically used to drive the reaction to completion. The optimal molar ratio depends on the number of available primary amines on the peptide and the desired degree of PEGylation.
-
For mono-PEGylation of a peptide with a single primary amine: A 1.5- to 5-fold molar excess of this compound is a good starting point.
-
For peptides with multiple amine groups: A higher molar excess (e.g., 10- to 20-fold) may be necessary to achieve a higher degree of PEGylation.
It is important to empirically determine the optimal molar ratio for each specific peptide to achieve the desired product distribution.
Temperature and Reaction Time
The PEGylation reaction can be performed at room temperature or at 4°C.
-
Room Temperature (20-25°C): The reaction is typically faster, with incubation times ranging from 30 minutes to 2 hours .
-
4°C (on ice): The reaction is slower, which can provide better control and may be preferable for sensitive peptides. Incubation times at this temperature are typically 2 to 4 hours, or even overnight .
The progress of the reaction can be monitored by techniques such as RP-HPLC or LC-MS to determine the optimal reaction time.
Reagent Preparation and Handling
This compound is moisture-sensitive and should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature to prevent condensation. It is recommended to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid denaturation of the peptide.
Data Presentation: Influence of Reaction Parameters on PEGylation
The following tables summarize the general effects of key reaction parameters on the efficiency and outcome of peptide PEGylation with m-PEG-NHS esters. The exact quantitative results will vary depending on the specific peptide and reaction conditions.
| Parameter | Condition | Expected Outcome on PEGylation Efficiency | Rationale |
| pH | < 7.0 | Low | Primary amines are protonated and non-nucleophilic. |
| 7.2 - 8.5 | Optimal | Balance between amine reactivity and NHS ester stability. | |
| > 9.0 | Decreased | Increased rate of NHS ester hydrolysis. | |
| Molar Ratio (PEG:Peptide) | Low (e.g., 1:1) | Low conversion, mono-PEGylation favored | Insufficient PEG reagent to modify all available sites. |
| Moderate (e.g., 5:1) | Higher conversion, potential for multiple PEGylations | Increased probability of reaction at available amine groups. | |
| High (e.g., 20:1) | High conversion, increased degree of PEGylation | Drives the reaction towards completion. | |
| Temperature | 4°C | Slower reaction rate | Provides better control, suitable for sensitive peptides. |
| Room Temperature | Faster reaction rate | Shorter reaction times. |
| Parameter | Product Characteristics |
| Degree of PEGylation | Can be controlled by adjusting the molar ratio of this compound to the peptide. |
| Purity | Dependent on the optimization of reaction conditions to minimize side reactions and the efficiency of the purification method. |
| Yield | Influenced by all reaction parameters; optimization is key to maximizing the yield of the desired PEGylated product. |
Experimental Protocols
General Protocol for Peptide PEGylation with this compound
This protocol provides a general guideline for the PEGylation of a peptide with this compound. The conditions may need to be optimized for your specific peptide.
Materials:
-
Peptide of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Purification system (e.g., RP-HPLC, SEC)
Procedure:
-
Prepare the Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Perform the Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the peptide solution while gently vortexing. Ensure the final concentration of the organic solvent is less than 10%.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted this compound.
-
Purify the PEGylated Peptide: Purify the reaction mixture using an appropriate chromatographic technique (see Section 5).
-
Characterize the Product: Analyze the purified PEGylated peptide by LC-MS to confirm the molecular weight and purity.
Purification of the PEGylated Peptide
The purification of the PEGylated peptide is essential to remove unreacted peptide, excess PEGylation reagent, and reaction byproducts. The choice of purification method depends on the physicochemical properties of the peptide and its PEGylated form.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size. It is effective for removing unreacted this compound and other small molecule byproducts from the larger PEGylated peptide.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It can be used to separate the PEGylated peptide from the un-PEGylated peptide and other impurities. The retention time of the PEGylated peptide will typically be different from the native peptide.
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. If the PEGylation reaction alters the overall charge of the peptide (e.g., by reacting with a positively charged lysine residue), IEX can be an effective purification method.
-
Ultrafiltration/Dialysis: These techniques can be used to remove small molecules like unreacted PEG reagent and salts from the final product.
Mandatory Visualizations
Experimental Workflow for Peptide PEGylation
References
Calculating Molar Excess of m-PEG12-NHS Ester for Bioconjugation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of methoxy-poly(ethylene glycol)-N-hydroxysuccinimidyl ester with a 12-unit PEG chain (m-PEG12-NHS ester) in bioconjugation reactions. The focus is on the critical aspect of calculating molar excess to control the extent of PEGylation on proteins, peptides, and other amine-containing molecules.
Introduction to PEGylation and this compound
PEGylation is a widely utilized bioconjugation technique that involves the covalent attachment of polyethylene glycol (PEG) chains to molecules such as proteins, peptides, and nanoparticles. This process can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and in vivo circulation half-life, while also reducing immunogenicity.
The this compound is an amine-reactive PEGylation reagent.[1] The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2][3][4][5] This reaction is efficient and proceeds under mild conditions, making it a popular choice for bioconjugation. The this compound offers a discrete PEG length, allowing for precise control over the modification of the target molecule.
Principles of Molar Excess Calculation
The molar excess of the this compound relative to the amine-containing molecule is a critical parameter that dictates the degree of PEGylation. A higher molar excess will generally result in a greater number of PEG chains being attached to the target molecule. However, excessive PEGylation can lead to loss of biological activity. Therefore, optimizing the molar excess is crucial for achieving the desired therapeutic profile.
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide. A significant competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which increases with pH. To favor the desired aminolysis over hydrolysis, a molar excess of the PEG reagent is typically used.
The general formula for calculating the mass of this compound required for a specific molar excess is as follows:
Factors Influencing Molar Excess and Reaction Efficiency
Several factors influence the optimal molar excess and the overall efficiency of the conjugation reaction:
-
pH: The reaction between an NHS ester and a primary amine is most efficient at a pH range of 7.2 to 8.5. At lower pH, the amine group is protonated and less nucleophilic, while at higher pH, the rate of NHS ester hydrolysis increases significantly.
-
Concentration of Reactants: More dilute protein solutions generally require a greater molar excess of the NHS-PEG reagent to achieve the same level of labeling compared to more concentrated solutions.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) is a commonly used reaction buffer.
-
Reaction Time and Temperature: Typical reaction times are 30-60 minutes at room temperature or 2 hours on ice.
-
Solvent for NHS Ester: this compound is moisture-sensitive and should be dissolved in an anhydrous water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.
Recommended Molar Excess Ratios
The optimal molar excess of this compound is dependent on the target molecule and the desired degree of PEGylation. The following table provides general recommendations based on common applications. It is important to note that these are starting points, and optimization is often necessary for each specific application.
| Target Molecule | Recommended Starting Molar Excess (PEG:Molecule) | Desired Degree of Labeling | Notes |
| Antibodies (e.g., IgG) | 5:1 to 20:1 | 4-6 PEGs per antibody | A 20-fold molar excess is commonly used for labeling 1-10 mg/mL antibody solutions. |
| Peptides | 1:1 to 5:1 | Mono-PEGylation | The ratio is highly dependent on the number of available primary amines and the desired product. |
| Other Proteins | 5:1 to 25:1 | Varies | Optimization is critical. The number of accessible lysine residues will influence the required excess. |
| Amine-modified Oligonucleotides | 5:1 to 10:1 | Site-specific labeling | Ensure the oligonucleotide is in a sodium salt form and free from ammonium salts. |
| Small Molecules with Primary Amines | 1:1 to 2:1 | Stoichiometric reaction | Reaction is often performed in an anhydrous organic solvent with a base. |
Experimental Protocols
Protocol for PEGylation of a Protein (e.g., IgG)
This protocol describes a general procedure for labeling an antibody with this compound.
Materials:
-
Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., size-exclusion chromatography, dialysis cassettes)
Procedure:
-
Preparation of Protein Solution:
-
Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines, exchange it with a suitable buffer like PBS using dialysis or a desalting column.
-
-
Calculation of Reagents:
-
Calculate the required amount of this compound for the desired molar excess (e.g., 20-fold).
-
Example Calculation for a 20-fold Molar Excess:
-
Amount of IgG: 2 mg
-
Molecular Weight of IgG: ~150,000 g/mol
-
Moles of IgG = 2 mg / 150,000,000 mg/mol = 1.33 x 10-8 mol
-
Moles of this compound = 20 x 1.33 x 10-8 mol = 2.66 x 10-7 mol
-
Molecular Weight of this compound (CAS 2207596-93-6): 685.75 g/mol
-
Mass of this compound = 2.66 x 10-7 mol x 685.75 g/mol = 0.000182 g = 0.182 mg
-
-
-
Preparation of this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the calculated mass of this compound in a small volume of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Reaction:
-
Add the appropriate volume of the this compound stock solution to the protein solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Add a small volume of quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to react with any unreacted NHS ester. Incubate for 15-30 minutes.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and byproducts using a desalting column, size-exclusion chromatography, or dialysis.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight, indicating successful PEGylation.
-
Assess the purity and degree of PEGylation of the conjugate by SEC-HPLC.
-
Visualizations
Signaling Pathway and Chemical Reaction
References
Application Notes and Protocols: A Step-by-Step Guide to PEGylating a Protein with m-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique in drug development to enhance the therapeutic properties of protein-based drugs.[1][2] This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulating half-life, enhanced stability, and reduced immunogenicity.[1][2][3]
This document provides a detailed, step-by-step guide for the PEGylation of a protein using methoxy-PEG12-N-hydroxysuccinimidyl (m-PEG12-NHS) ester. The NHS ester chemistry targets primary amines, such as the N-terminal alpha-amine and the epsilon-amines of lysine residues, forming stable amide bonds.
Principle of the Reaction
The PEGylation reaction with an m-PEG-NHS ester involves the nucleophilic attack of a primary amine on the protein with the NHS ester of the PEG reagent. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The reaction is typically performed in a buffer with a pH range of 7.0 to 9.0 to ensure the primary amines are sufficiently deprotonated and reactive.
Experimental Protocols
This section outlines the detailed methodology for PEGylating a protein with this compound, including reagent preparation, the PEGylation reaction, quenching, and purification of the final product.
Materials
-
Protein of interest
-
This compound (store desiccated at -20°C)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 8.0)
-
Dialysis tubing or centrifugal desalting columns
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
Step 1: Preparation of Reagents
-
Protein Solution:
-
Prepare a solution of the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with an amine-free buffer via dialysis or desalting columns.
-
-
This compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of the this compound (e.g., 10 mM) by dissolving it in anhydrous DMF or DMSO. The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.
-
Step 2: PEGylation Reaction
-
Molar Ratio Calculation:
-
Determine the desired molar excess of this compound to protein. A common starting point is a 10- to 50-fold molar excess of the PEG reagent. For antibodies, a 20-fold molar excess is often used to achieve a labeling of 4-6 PEG chains per antibody. The optimal ratio should be determined empirically for each protein.
-
-
Reaction Setup:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently stirring.
-
Ensure that the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture does not exceed 10% (v/v) to maintain protein stability.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal incubation time and temperature may vary depending on the protein and should be optimized.
-
Step 3: Quenching the Reaction
-
To stop the PEGylation reaction, add a quenching buffer containing a high concentration of primary amines (e.g., 1 M Tris-HCl or 1 M Glycine, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted this compound is consumed.
Step 4: Purification of the PEGylated Protein
The purification of the PEGylated protein is crucial to remove unreacted PEG, hydrolyzed PEG, and unmodified protein.
-
Removal of Small Molecules:
-
Remove the quenching reagent and hydrolyzed, unreacted PEG by dialysis against an appropriate buffer or by using desalting columns.
-
-
Chromatographic Separation:
-
The PEGylated protein mixture often contains a heterogeneous population of molecules with varying degrees of PEGylation. Chromatographic techniques are employed to separate these species.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for the separation of PEGylated protein from the smaller, unmodified protein.
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein by masking positively charged lysine residues. This change in charge can be exploited for separation using IEX. Cation exchange chromatography is often effective.
-
Data Presentation: Summary of Reaction Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines like Tris or glycine will compete with the protein for the NHS ester. |
| pH | 7.0 - 9.0 | A slightly alkaline pH (7.2-8.5) is optimal for the reaction with primary amines. |
| This compound Molar Excess | 10 - 50 fold | The optimal ratio depends on the protein and the desired degree of PEGylation. |
| Reaction Temperature | 4°C - Room Temperature | Lower temperatures can help maintain protein stability. |
| Reaction Time | 30 - 120 minutes | The reaction time should be optimized to achieve the desired level of PEGylation. |
| Quenching Reagent | 1 M Tris-HCl or 1 M Glycine, pH 8.0 | Added to a final concentration of 20-50 mM. |
Characterization of the PEGylated Protein
After purification, it is essential to characterize the PEGylated protein to determine the degree of PEGylation and confirm its integrity.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can be used to determine the exact mass of the PEGylated protein and identify the number of attached PEG chains.
-
Size Exclusion Chromatography (SEC): Analytical SEC can provide information on the hydrodynamic size and homogeneity of the PEGylated product.
-
NMR Spectroscopy: Proton NMR (1H NMR) can be used to quantify the degree of PEGylation.
Experimental Workflow
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: m-PEG12-NHS Ester Conjugation
Welcome to the technical support center for m-PEG12-NHS ester conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the this compound conjugation reaction?
The this compound is an amine-reactive PEGylation reagent. The N-hydroxysuccinimide (NHS) ester group at one end of the molecule reacts with primary amines (–NH₂), such as the ε-amino group of lysine residues or the N-terminus of a protein. This reaction is a nucleophilic acyl substitution that forms a stable, covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][2][3] The "m-PEG12" portion refers to a monodisperse polyethylene glycol chain with 12 PEG units, capped with a methoxy group to ensure monofunctionality and prevent crosslinking.[4]
Q2: What is the optimal pH for reacting this compound with my protein?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[5] Within this range, the target primary amines on the protein are sufficiently deprotonated to be effective nucleophiles.
-
Below pH 7.2: The reaction rate slows considerably as the amine groups become protonated (–NH₃⁺) and thus unreactive.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly. This competing reaction with water creates an inactive carboxylic acid, reducing the amount of reagent available for conjugation and lowering the overall yield.
Q3: Which buffers are compatible with this reaction, and which should I avoid?
It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.
| Buffer Type | Recommendation | Examples |
| Compatible | Amine-free buffers are required. | Phosphate-Buffered Saline (PBS), HEPES, Borate, Bicarbonate buffers. |
| Incompatible | Buffers with primary amines must be avoided. | Tris, Glycine. |
If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or a desalting column is necessary before starting the conjugation.
Q4: How should I store and handle the this compound reagent?
Proper storage and handling are critical to maintain the reagent's activity. NHS esters are highly sensitive to moisture.
-
Storage: Store the vial desiccated at -20°C, protected from light.
-
Handling: Before opening, always allow the vial to equilibrate to room temperature. This prevents atmospheric moisture from condensing inside the container, which would hydrolyze the reactive ester.
-
Solution Preparation: Dissolve the reagent in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use. Do not prepare aqueous stock solutions for storage, as the NHS ester will readily hydrolyze.
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
Low yield is the most common issue. The following troubleshooting workflow and table can help diagnose the cause.
// Potential Causes reagent_issue [label="Is the PEG Reagent Active?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; buffer_issue [label="Is the Reaction Buffer Correct?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; protein_issue [label="Is the Protein Sample Suitable?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; ratio_issue [label="Is the Molar Ratio Optimal?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions reagent_sol [label="Store desiccated at -20°C.\nWarm to RT before opening.\nUse fresh, anhydrous DMSO/DMF.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; buffer_sol_ph [label="Verify pH is 7.2-8.5.\nUse a calibrated pH meter.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; buffer_sol_amine [label="Use amine-free buffers (PBS, HEPES).\nPerform buffer exchange if needed.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; protein_sol [label="Confirm protein concentration.\nEnsure primary amines are accessible.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; ratio_sol [label="Optimize molar excess of PEG.\nStart with 10- to 50-fold excess.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2];
// Connections start -> reagent_issue; start -> buffer_issue; start -> protein_issue; start -> ratio_issue;
reagent_issue -> reagent_sol [label="No"]; buffer_issue -> buffer_sol_ph [label="Incorrect pH"]; buffer_issue -> buffer_sol_amine [label="Contains Amines"]; protein_issue -> protein_sol [label="No"]; ratio_issue -> ratio_sol [label="No"]; } }
Caption: Troubleshooting decision tree for low conjugation yield.
| Possible Cause | Recommended Solution |
| Inactive this compound | The NHS ester has hydrolyzed due to moisture exposure. Ensure proper storage (desiccated, -20°C) and handling (warm to room temp before opening). Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. |
| Incorrect Buffer pH | The reaction is highly pH-dependent. Verify that the buffer pH is within the optimal 7.2-8.5 range using a calibrated meter. A pH that is too low results in unreactive protonated amines, while a pH that is too high accelerates reagent hydrolysis. |
| Presence of Competing Amines | Buffers like Tris or glycine contain primary amines that compete with the target protein, drastically reducing yield. Perform buffer exchange into an amine-free buffer (e.g., PBS) prior to the reaction. |
| Insufficient Molar Excess of PEG Reagent | For dilute protein solutions, a higher molar excess of the PEG reagent is needed to drive the reaction to completion. The optimal ratio should be determined empirically, but a 10- to 50-fold molar excess is a common starting point. |
| Low Protein Concentration | Reactions with dilute protein solutions are less efficient. If possible, increase the protein concentration to 1-10 mg/mL. |
Problem 2: Protein Precipitation During or After Conjugation
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | Most m-PEG-NHS esters are first dissolved in DMSO or DMF. Adding too much of this stock solution to the aqueous reaction buffer can denature and precipitate the protein. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume. |
| Change in Protein pI | PEGylation can alter the surface charge of a protein by masking positively charged lysine residues. This change in the isoelectric point (pI) can lead to reduced solubility and precipitation if the reaction buffer pH is close to the new pI. Consider performing the reaction at a different pH (still within the 7.2-8.5 range) or including solubility enhancers. |
| Hydrophobicity of Conjugate | While the PEG chain itself is hydrophilic, the overall change in structure can sometimes lead to aggregation. Perform the reaction at a lower temperature (4°C) and ensure gentle mixing. |
Experimental Protocols & Data
General Protocol for Protein PEGylation
This protocol provides a general workflow. Optimal conditions, particularly the molar ratio of PEG to protein, should be determined empirically for each specific system.
Caption: General experimental workflow for this compound conjugation.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., size exclusion chromatography column)
Procedure:
-
Protein Preparation: Ensure your protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer such as PBS, pH 7.2-8.0.
-
PEG Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the calculated volume of the PEG stock solution to the protein solution. A typical starting point is a 20-fold molar excess of the PEG reagent over the protein. Ensure the final volume of organic solvent is less than 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, add an amine-containing buffer like Tris to a final concentration of 20-50 mM.
-
Purification: Remove unreacted PEG and the NHS byproduct from the PEGylated protein conjugate. Size exclusion chromatography (SEC) is highly effective for separating the larger PEGylated protein from the smaller, unreacted PEG reagent. Ion-exchange chromatography (IEX) can also be used, as PEGylation often alters the protein's surface charge.
-
Analysis: Confirm the success of the conjugation. A shift in molecular weight can be visualized using SDS-PAGE. More detailed characterization can be performed using HPLC, size-exclusion chromatography, or mass spectrometry.
Quantitative Data Tables
The efficiency of an NHS ester reaction is highly dependent on pH. The competing hydrolysis reaction becomes dominant at higher pH values, reducing the half-life of the active reagent.
Table 1: Effect of pH on NHS Ester Reaction Rate and Hydrolysis
| pH | Amine Reaction Rate (t½) | NHS Ester Hydrolysis (t½ in aqueous buffer) | Recommendation |
| 7.0 | Slow | ~4-5 hours | Suboptimal for conjugation; very slow reaction. |
| 8.0 | Moderate (e.g., ~80 min) | ~3.5 hours | Good balance between reaction and hydrolysis. |
| 8.5 | Fast (e.g., ~20 min) | ~3 hours | Often optimal for efficient conjugation. |
| 9.0 | Very Fast (e.g., ~10 min) | ~2 hours | High risk of hydrolysis outcompeting conjugation. |
Data compiled from studies on various NHS esters. Half-life (t½) is the time for 50% of the reagent to be consumed. Actual rates will vary based on specific reactants, concentrations, and temperature.
Table 2: Recommended Molar Excess of PEG-NHS Reagent Based on Protein Concentration
| Protein Concentration | Suggested Molar Excess of PEG-NHS | Rationale |
| < 1 mg/mL | 40- to 80-fold | Higher excess is needed to drive the reaction forward in dilute conditions. |
| 1-4 mg/mL | 20-fold | A common starting point for many standard reactions. |
| 5-10 mg/mL | 5- to 10-fold | At higher protein concentrations, a lower excess is sufficient to achieve efficient labeling. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. m-PEG12 NHS Ester, CAS 756525-94-7 | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing m-PEG12-NHS Ester Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with m-PEG12-NHS esters. It offers troubleshooting advice and frequently asked questions to help you optimize your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting m-PEG12-NHS ester with a primary amine?
The optimal pH for reacting m-PEG12-NHS esters with primary amines, such as those on proteins and peptides, is between 7.2 and 8.5.[1][2] Many protocols recommend a more specific range of 8.3 to 8.5 to ensure the primary amine is sufficiently deprotonated and nucleophilic for an efficient reaction.[3][4][5]
Q2: Why is pH so critical for this reaction?
The pH of the reaction medium governs the balance between two competing reactions: the desired reaction with the primary amine (aminolysis) and the undesirable breakdown of the NHS ester by water (hydrolysis).
-
At low pH (below 7): Primary amines are predominantly protonated (-NH3+), making them non-nucleophilic and therefore unreactive towards the NHS ester.
-
At high pH (above 8.5): The rate of hydrolysis of the NHS ester increases significantly. This leads to the formation of an unreactive carboxylic acid, reducing the amount of PEG reagent available for conjugation and lowering the overall yield.
Q3: Which buffers should I use for my this compound reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.
-
Recommended Buffers: Phosphate, sodium bicarbonate, HEPES, and borate buffers are all suitable choices for NHS ester reactions. A 0.1 M sodium bicarbonate or 0.1 M phosphate buffer at the desired pH is a common starting point.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are generally incompatible with NHS ester reactions and should be avoided. However, they can be useful for quenching the reaction once it is complete.
Q4: How does temperature affect the reaction?
NHS ester reactions can be performed at room temperature (for 0.5 to 4 hours) or at 4°C (which may require a longer incubation time, such as overnight). Lowering the temperature can help to slow down the rate of hydrolysis, which may be beneficial if you are experiencing low conjugation efficiency at higher pH values.
Q5: My this compound is not dissolving well. What should I do?
Many non-sulfonated NHS esters, including some m-PEG-NHS variants, have limited solubility in aqueous buffers. To address this, you can first dissolve the this compound in a small amount of a water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your reaction mixture. Ensure that the final concentration of the organic solvent in your reaction does not exceed 10%, as higher concentrations can negatively impact protein stability and reaction efficiency.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect Buffer pH | Verify that your reaction buffer is within the optimal pH range of 7.2-8.5. A pH that is too low will result in unreactive, protonated amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. |
| Hydrolyzed NHS Ester | NHS esters are moisture-sensitive. Ensure your this compound is stored properly under desiccated conditions. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions of the reagent. | |
| Buffer Contains Primary Amines | Ensure you are not using a buffer like Tris or glycine, which will compete with your target molecule for the NHS ester. If your protein is in such a buffer, perform a buffer exchange using dialysis or a desalting column into a suitable amine-free buffer like PBS. | |
| Inconsistent Results Between Experiments | Variable NHS Ester Activity | The reactivity of your NHS ester stock can decrease over time, especially with improper handling. To improve reproducibility, aliquot the solid reagent upon receipt and use a fresh aliquot for each experiment. |
| Inconsistent Reaction Conditions | Standardize the reaction time and temperature for all experiments. Be aware that temperature affects the rates of both conjugation and hydrolysis. | |
| Protein Precipitation During or After Conjugation | Over-labeling of the Protein | Excessive modification of lysine residues can alter the protein's surface charge and solubility, leading to aggregation. To mitigate this, reduce the molar excess of the this compound in the reaction or shorten the reaction time. |
Quantitative Data
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life for the reactive ester.
Table 1: Effect of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
Protocol: Optimizing pH for Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound and optimizing the reaction pH.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffers: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate at a range of pH values (e.g., 7.5, 8.0, 8.5)
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer. If not, perform a buffer exchange into a suitable buffer like phosphate-buffered saline (PBS).
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Prepare this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the reconstituted reagent.
-
-
Conjugation Reaction:
-
Divide your protein solution into separate tubes for each pH condition you want to test.
-
Adjust the pH of each protein solution to the desired value using your prepared reaction buffers.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to each protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubate the reactions for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and byproducts using a desalting column or dialysis.
-
-
Analyze the Results:
-
Analyze the degree of labeling for each pH condition using appropriate techniques (e.g., SDS-PAGE, mass spectrometry) to determine the optimal pH for your specific application.
-
Visualizations
Caption: pH-dependent reaction pathways for this compound.
References
Technical Support Center: m-PEG12-NHS Ester Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the quenching of m-PEG12-NHS ester reactions, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of an this compound?
A1: this compound is an amine-reactive PEGylation reagent.[1][2][3] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (-NH2), such as those on the N-terminus of proteins or the side chain of lysine residues, via nucleophilic attack.[4][5] This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. The optimal pH for this reaction is typically between 7.2 and 8.5.
Q2: Why is it necessary to quench the this compound reaction?
A2: Quenching stops the reaction by consuming any unreacted this compound. This is crucial for several reasons:
-
Controlling the extent of modification: It prevents further, non-specific labeling of your target molecule or other primary amines in the sample, which could alter its biological activity or lead to aggregation.
-
Preventing side reactions: It stops the NHS ester from reacting with downstream buffers or components that may contain primary amines (e.g., Tris-based buffers used in purification).
-
Ensuring reproducibility: Quenching ensures that the reaction is terminated at a consistent time point across different experiments, leading to more reproducible results.
Q3: What are the common methods for quenching an NHS ester reaction?
A3: There are two primary methods to quench an NHS ester reaction:
-
Addition of a Quenching Agent: The most common method is to add a small molecule containing a primary amine. These molecules react with and consume the excess NHS ester. Commonly used quenching agents include Tris, glycine, lysine, and ethanolamine.
-
Intentional Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction where the ester reacts with water to form an unreactive carboxylic acid. The rate of hydrolysis is highly dependent on pH; increasing the pH to 8.6 or higher significantly accelerates this process, effectively quenching the reaction.
Q4: Which quenching agent should I choose?
A4: The choice of quenching agent depends on your downstream application.
-
Tris or Glycine: These are the most common and effective quenching agents. They are small, highly soluble, and react efficiently with NHS esters. A final concentration of 20-50 mM is typically sufficient.
-
Hydroxylamine: This can also be used, but it has the potential to cleave the newly formed amide bond under certain conditions, although this is not typically an issue with stable amide linkages.
-
Lysine or Ethanolamine: These are also effective alternatives.
It is important to use amine-free buffers like PBS, MES, or HEPES for the conjugation reaction itself, as amine-containing buffers will compete with the target molecule for the NHS ester.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of this compound: The reagent is moisture-sensitive and can hydrolyze before reacting with your target. | Prepare the this compound solution fresh in an anhydrous solvent like DMSO or DMF immediately before use. Ensure the reaction buffer pH is within the optimal range (7.2-8.5), as higher pH accelerates hydrolysis. |
| Presence of competing amines: The reaction buffer may contain primary amines (e.g., Tris, glycine). | Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer for the conjugation step. If necessary, perform a buffer exchange on your sample before starting the reaction. | |
| Precipitation During Reaction or Quenching | High concentration of organic solvent: Many non-sulfonated NHS esters are dissolved in DMSO or DMF, and adding too much to the aqueous reaction can cause precipitation. | Keep the final concentration of the organic solvent below 10% of the total reaction volume. Add the NHS ester solution dropwise to the protein solution while gently stirring. |
| Hydrophobicity of the conjugate: Adding a large PEG molecule can alter the solubility of the target protein. | Consider using a more hydrophilic version of the PEG linker if available. Ensure the quenching and purification steps are compatible with the properties of the final conjugate. | |
| Inconsistent Results Between Experiments | Variable activity of NHS ester: The reagent may have degraded due to improper storage and handling (exposure to moisture). | Store the this compound desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. |
| Inconsistent reaction/quenching times: Variation in incubation times can lead to different levels of modification. | Standardize all incubation times for the conjugation and quenching steps. Use a timer to ensure consistency. |
Quantitative Data
The stability of the NHS ester is critical for successful conjugation. The primary competing reaction is hydrolysis, the rate of which is highly dependent on pH and temperature.
Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 7.0 | Ambient | ~7 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Ambient | Minutes |
This data highlights the importance of pH control. While a higher pH (e.g., 8.0-8.5) increases the rate of the desired amine reaction, it also significantly increases the rate of undesirable hydrolysis.
Experimental Protocols
Protocol 1: Quenching the this compound Reaction with a Primary Amine
This protocol describes the standard method for stopping an NHS ester reaction using a quenching agent like Tris or glycine.
-
Perform the Conjugation Reaction:
-
Dissolve your target molecule in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.
-
Add the desired molar excess of the this compound solution to your target molecule solution. The final concentration of organic solvent should ideally be less than 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Prepare the Quenching Buffer:
-
Prepare a 1 M stock solution of Tris-HCl or glycine, pH ~7.5.
-
-
Execute the Quenching Step:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM. For example, add 20-50 µL of 1 M Tris-HCl to every 1 mL of reaction mixture.
-
Incubate for an additional 15 minutes at room temperature to ensure all excess NHS ester is deactivated.
-
-
Purification:
-
Proceed to remove the quenched NHS ester, NHS byproduct, and excess quenching agent from your final conjugate using methods such as dialysis, size-exclusion chromatography, or a desalting column.
-
Visualizations
Caption: Experimental workflow for this compound conjugation and quenching.
References
dealing with low labeling efficiency of m-PEG12-NHS ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments using m-PEG12-NHS ester. It is designed for researchers, scientists, and drug development professionals to help optimize their PEGylation processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an this compound?
An this compound reacts with primary amines (-NH₂), such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2] This reaction is most efficient at a pH range of 7.2 to 8.5.[1][2][3]
Q2: What is the most common side reaction that reduces labeling efficiency?
The most significant side reaction is the hydrolysis of the NHS ester in the presence of water. This competing reaction converts the NHS ester into a non-reactive carboxylic acid, thereby reducing the efficiency of the labeling reaction. The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing as the pH becomes more alkaline.
Q3: Can this compound react with other functional groups on a protein?
Yes, NHS esters can have side reactions with other nucleophilic groups like the hydroxyl groups of serine, threonine, and tyrosine residues, though the reactivity is generally lower than with primary amines. These reactions form unstable ester linkages that can be easily hydrolyzed. To minimize these side reactions, it is recommended to perform the reaction within the optimal pH range of 7.2-8.5.
Q4: Why should I avoid buffers containing primary amines like Tris or glycine?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with the target molecule for reaction with the this compound. This competition will significantly lower the labeling efficiency of your target protein or molecule. It is crucial to use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer.
Q5: How should I store and handle this compound?
This compound is sensitive to moisture and should be stored at -20°C under dry, dark conditions. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. The reagent should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use, and any unused stock solution should be discarded.
Troubleshooting Guide: Low Labeling Efficiency
Low or no labeling efficiency is a common issue in PEGylation experiments. The following guide provides potential causes and recommended solutions to troubleshoot this problem.
Problem: Low or No Conjugation Efficiency
This is often observed as a low degree of labeling (DOL) or a high amount of unreacted protein.
Diagram: Troubleshooting Workflow for Low Labeling Efficiency
Caption: Troubleshooting workflow for low labeling efficiency.
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure the reagent is stored properly under desiccated conditions at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the this compound stock solution fresh in anhydrous DMSO or DMF immediately before use. Minimize the reaction time in the aqueous buffer. |
| Suboptimal Reaction pH | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. The rate of NHS ester hydrolysis increases significantly at higher pH values. |
| Presence of Competing Primary Amines in the Buffer | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Avoid buffers containing Tris or glycine. |
| Inaccessible Primary Amines on the Target Protein | The primary amines on your protein may be sterically hindered or buried within the protein's structure. Consider denaturing the protein if its native conformation is not essential for your application. Alternatively, a crosslinker with a longer spacer arm could be tested. |
| Low Protein Concentration | The efficiency of the labeling reaction can be dependent on the protein concentration. For dilute protein solutions, a greater molar excess of the PEG reagent may be required. A typical protein concentration range is 1-10 mg/mL. |
| Insufficient Molar Excess of this compound | Increase the molar excess of the this compound relative to the protein. A 10- to 50-fold molar excess is a common starting point. For antibodies, a 20-fold molar excess typically results in 4-6 PEG linkers per antibody. |
| Interfering Substances in the Protein Sample | Ensure the protein sample is purified and free from contaminants containing primary amines, such as ammonium salts. |
Table 1: Effect of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Note: This data is for general NHS esters and provides a guideline for the stability of this compound under different pH conditions.
Experimental Protocols
General Protein PEGylation Protocol
This protocol provides a general workflow for labeling a protein with this compound.
Diagram: General Experimental Workflow for Protein PEGylation
References
Technical Support Center: NHS Ester Bioconjugation
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of NHS esters in bioconjugation?
The primary and most significant side reaction is the hydrolysis of the NHS ester. In an aqueous environment, the NHS ester can react with water, leading to the formation of an inactive carboxylic acid and the release of N-hydroxysuccinimide (NHS).[1][2][3] This reaction competes directly with the desired conjugation to primary amines on the target biomolecule.[4] Once hydrolyzed, the reagent is no longer capable of reacting with the amine, which can significantly lower the conjugation yield.[4] The rate of this hydrolysis is highly dependent on the pH of the solution.
Q2: What is the optimal pH for NHS ester conjugation reactions?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the ideal balance. Within this range, the primary amine groups (e.g., the ε-amino group of lysine) are sufficiently deprotonated to be nucleophilic and react with the NHS ester. Below pH 7.2, the amine groups are predominantly protonated (-NH3+), rendering them non-nucleophilic and unreactive. Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases dramatically, which can lead to lower conjugation efficiency.
Q3: Which buffers should be used for NHS ester reactions, and which should be avoided?
Compatible Buffers:
-
Phosphate-buffered saline (PBS)
-
Carbonate-bicarbonate buffers
-
HEPES buffers
-
Borate buffers
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These buffers will compete with the target molecule for reaction with the NHS ester, thereby reducing the conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.
Q4: Can NHS esters react with other amino acid residues besides primary amines?
While NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid side chains can occur, especially under non-optimal conditions. These reactions are generally less efficient, and the resulting bonds may be less stable than the amide bond formed with a primary amine. Amino acids that have shown reactivity with NHS esters include:
-
Serine, Threonine, and Tyrosine: The hydroxyl groups of these residues can react with NHS esters.
-
Cysteine: The sulfhydryl group of cysteine can also show reactivity.
-
Arginine: The guanidinium group of arginine has been observed to be a site of modification.
-
Histidine: The imidazole ring of histidine can also react.
Q5: How should I store and handle NHS ester reagents?
NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C to -80°C. To prevent condensation of moisture onto the reagent, the vial must be allowed to equilibrate to room temperature before opening. For NHS esters that are not water-soluble, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best practice to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS ester | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Prepare NHS ester stock solutions fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH. |
| Incorrect buffer pH | Verify that the reaction buffer pH is between 7.2 and 8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis. |
| Presence of competing primary amines in the buffer | Use amine-free buffers such as PBS, HEPES, or borate buffer. If your sample is in a Tris or glycine buffer, perform a buffer exchange before the reaction. |
| Inaccessible primary amines on the target protein | The primary amines on your protein may be sterically hindered or buried within the protein's structure. Consider using a crosslinker with a longer spacer arm to overcome steric hindrance. |
| Insufficient molar excess of NHS ester | The optimal molar ratio of NHS ester to the target molecule can vary. Start with a 5:1 to 10:1 molar excess of the NHS ester and optimize as needed. |
| Inactive NHS ester reagent | Due to their moisture sensitivity, NHS esters can lose activity over time. Test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base. |
Problem 2: Protein Precipitation During or After Conjugation
| Possible Cause | Recommended Solution |
| High degree of labeling | Excessive modification of the protein can alter its properties and lead to aggregation. Reduce the molar excess of the NHS ester crosslinker to control the number of modifications per protein molecule. |
| Use of a hydrophobic NHS ester | Conjugating a very hydrophobic molecule to your protein can decrease the overall solubility of the conjugate. Consider using a PEGylated version of the NHS ester to increase the hydrophilicity of the final product. |
| High concentration of organic solvent | Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10% v/v) to avoid protein denaturation and precipitation. |
Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solution (Half-life of Hydrolysis)
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Room Temperature | ~7 hours |
| 8.0 | Room Temperature | 1 hour |
| 8.6 | 4 | 10 minutes |
| 8.6 | Room Temperature | 10 minutes |
| 9.0 | Room Temperature | minutes |
Table 2: Recommended Reaction Conditions for NHS Ester Bioconjugation
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. |
| Buffer | Phosphate, Borate, Carbonate/Bicarbonate, HEPES | Amine-free to prevent competing reactions. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Minimizes premature hydrolysis. |
| Molar Ratio (NHS:Amine) | 5:1 to 10:1 (optimization may be required) | An excess of the NHS ester can be beneficial. |
| Reaction Time | 30 minutes to 2 hours (can be optimized) | Depends on reaction progress and stability of molecules. |
| Temperature | 4°C to Room Temperature | Lower temperatures can increase stability. |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
-
Buffer Exchange (if necessary): If the protein solution contains amine-containing buffers (e.g., Tris, glycine), exchange the buffer to an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using dialysis or a desalting column. The recommended protein concentration is 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in a high-quality, anhydrous organic solvent such as DMSO or DMF.
-
Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. A 5:1 to 10:1 molar excess is a common starting point, but this should be optimized.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice. The optimal time may vary.
-
Quenching (Optional): To stop the reaction, add a buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column, size-exclusion chromatography, or dialysis.
Visualizations
Caption: Competing reaction pathways for NHS esters.
Caption: General experimental workflow for NHS ester bioconjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Optimizing m-PEG12-NHS Ester Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of m-PEG12-NHS ester conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation?
A1: The conjugation of an this compound to a protein or other biomolecule is based on the reaction between the N-hydroxysuccinimide (NHS) ester group of the PEG reagent and primary amine groups (-NH₂) on the target molecule.[1] This reaction, known as acylation, results in the formation of a stable amide bond. The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester, leading to the release of NHS as a byproduct.[1]
Q2: What are the primary factors influencing the yield of the conjugation reaction?
A2: Several factors critically impact the success and yield of the this compound conjugation. These include:
-
pH: The reaction is highly pH-dependent. The primary amines on the target molecule must be in a deprotonated state to be nucleophilic, which is favored at pH values between 7 and 9.[1]
-
Molar Ratio: The ratio of this compound to the amine-containing molecule affects the degree of PEGylation. A higher molar excess of the PEG reagent generally leads to a higher degree of conjugation.[2]
-
Temperature and Reaction Time: These two parameters are interconnected. Reactions can be performed at room temperature for shorter durations (e.g., 30-60 minutes) or at 4°C for longer periods (e.g., 2 hours to overnight) to minimize potential degradation of the target molecule.[2]
-
Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester and should be avoided. Phosphate, borate, or carbonate buffers are commonly used.
-
Reagent Quality: The this compound is sensitive to moisture, which can lead to hydrolysis of the NHS ester group, rendering it inactive. Proper storage and handling are essential.
Q3: How does the hydrolysis of the this compound affect the reaction?
A3: Hydrolysis is a significant competing reaction where the NHS ester reacts with water instead of the primary amine on the target molecule. This leads to the formation of an unreactive carboxylic acid from the PEG ester and a reduction in the overall conjugation yield. The rate of hydrolysis is highly dependent on the pH, increasing significantly at higher pH values.
Q4: What are the recommended storage conditions for this compound?
A4: To maintain its reactivity, this compound should be stored at -20°C in a desiccated environment to protect it from moisture. Before use, the reagent should be allowed to warm to room temperature before opening the vial to prevent condensation of moisture inside.
Troubleshooting Guide
Low conjugation yield is a common issue in PEGylation experiments. The following guide provides a systematic approach to identifying and resolving the root cause of the problem.
Problem: Low or No Conjugation Yield
This is often characterized by a large amount of unreacted protein and this compound starting materials.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Reaction pH | Verify the pH of your reaction buffer. The optimal range for NHS ester chemistry is typically pH 7.2-8.5. If the pH is too low (<7), the primary amines will be protonated and non-nucleophilic. If the pH is too high (>9), the hydrolysis of the NHS ester will be rapid. |
| Hydrolyzed this compound | The NHS ester is moisture-sensitive. Ensure the reagent has been stored correctly in a desiccator at -20°C. Use a fresh vial of the reagent if hydrolysis is suspected. Prepare the this compound solution immediately before use. |
| Presence of Amine-Containing Buffers | Buffers such as Tris or glycine contain primary amines that will compete with your target molecule. Switch to a non-amine-containing buffer like phosphate-buffered saline (PBS), borate buffer, or carbonate buffer. |
| Insufficient Molar Ratio of PEG Reagent | Increase the molar excess of the this compound. A 5- to 20-fold molar excess is a good starting point for proteins at concentrations greater than 2 mg/mL. For more dilute solutions, a higher molar excess may be required. |
| Suboptimal Reaction Time or Temperature | If reacting at room temperature, consider increasing the incubation time. Alternatively, for sensitive proteins, perform the reaction at 4°C for a longer duration (e.g., overnight). |
| Issues with the Target Molecule | Confirm the concentration and purity of your protein. Ensure that the primary amine sites are available and not sterically hindered. |
Quantitative Data Summary
The following tables provide quantitative data to aid in the optimization of your conjugation reaction. Please note that the exact optimal conditions can vary depending on the specific properties of the target molecule.
Table 1: Effect of pH on the Half-life of NHS Esters
| pH | Half-life of NHS Ester at 4°C | Half-life of NHS Ester at Room Temperature |
| 7.0 | ~4-5 hours | ~1-2 hours |
| 8.0 | ~1 hour | ~30-60 minutes |
| 8.6 | ~10 minutes | <10 minutes |
Note: This data is generalized for NHS esters and provides a guideline for the stability of this compound under different pH conditions.
Table 2: Recommended Starting Conditions for this compound Conjugation
| Parameter | Recommended Condition |
| pH | 7.2 - 8.5 |
| Molar Excess of this compound | 5- to 20-fold |
| Protein Concentration | > 2 mg/mL |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C |
| Reaction Time | 30-60 minutes at Room Temperature; 2-4 hours or overnight at 4°C |
| Buffer | Phosphate, Borate, or Carbonate buffer |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a general procedure for the conjugation of this compound to a protein containing primary amines.
Materials:
-
Protein solution in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing amines, perform a buffer exchange into a suitable conjugation buffer.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Perform the Conjugation Reaction:
-
Add the desired molar excess of the dissolved this compound to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.
-
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction and consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purify the Conjugate: Purify the PEGylated protein from unreacted PEG reagent, hydrolyzed PEG, and quenching buffer using a suitable chromatography method. Size-exclusion chromatography (SEC) is effective for removing smaller molecules, while ion-exchange chromatography (IEX) can be used to separate proteins with different degrees of PEGylation.
-
Characterize the Conjugate: Analyze the purified conjugate to determine the degree of PEGylation and purity using techniques such as SDS-PAGE, HPLC (SEC or RP-HPLC), and mass spectrometry (LC-MS).
Protocol for Characterization by SDS-PAGE
Procedure:
-
Prepare polyacrylamide gels of an appropriate percentage to resolve the native protein and the PEGylated conjugates.
-
Load the native protein, the reaction mixture, and the purified conjugate in separate lanes.
-
Run the gel under standard conditions.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Destain the gel and visualize the bands. The PEGylated protein will migrate slower than the native protein, with the apparent molecular weight increasing with the degree of PEGylation.
Visualizations
Experimental Workflow
References
effect of protein concentration on PEGylation efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of protein concentration on PEGylation efficiency.
Frequently Asked Questions (FAQs)
Q1: How does protein concentration generally affect PEGylation efficiency?
Protein concentration is a critical parameter that directly influences the kinetics and outcome of the PEGylation reaction. Generally, a higher protein concentration can increase the reaction rate due to the greater proximity of reacting molecules (the protein and the PEG reagent). However, excessively high concentrations can also lead to undesirable side reactions, most notably protein aggregation, which can reduce the yield of the desired PEGylated product.[1][2] The optimal concentration is specific to each protein and must be determined empirically.[1][3]
Q2: What is a typical starting range for protein concentration in a PEGylation experiment?
For most PEGylation reactions, a protein concentration in the range of 1–20 mg/mL is a common starting point.[1] The ideal concentration depends heavily on the intrinsic solubility and stability of the target protein under the chosen reaction conditions (pH, temperature, buffer).
Q3: Can protein concentration affect the type of PEGylated product formed (e.g., mono- vs. di-PEGylated)?
Yes, protein concentration can influence the distribution of PEGylated species. In some cases, very high protein concentrations can alter the reaction kinetics. For example, in the PEGylation of a single-chain variable fragment (scFv), the rate constant for the formation of di-PEGylated protein was found to exceed that of the mono-PEGylated form at high protein concentrations, leading to a less selective reaction.
Q4: What are the signs that my protein concentration is too high?
The most common indicator of an excessively high protein concentration is the appearance of visible precipitation or turbidity in the reaction mixture, which signifies protein aggregation. This can lead to a significant loss of active protein and a lower yield of the soluble, correctly PEGylated conjugate. You may also observe a complex mixture of products during analysis, including high-molecular-weight aggregates.
Q5: What should I do if my PEGylation efficiency is low at a low protein concentration?
Low reaction efficiency at low protein concentrations is often due to slow reaction kinetics. If your protein is stable and soluble at higher concentrations, a straightforward approach is to incrementally increase the protein concentration. It is also important to ensure other reaction parameters, such as the PEG-to-protein molar ratio, pH, and temperature, are optimized, as these factors collectively influence the reaction's success.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Low Yield of PEGylated Product | Protein concentration is too low: The reaction rate is slow due to insufficient molecular proximity. | Increase the protein concentration incrementally (e.g., in steps of 2-5 mg/mL) while monitoring for aggregation. Ensure the protein remains soluble. |
| Protein concentration is too high: The protein is aggregating and precipitating out of solution, making it unavailable for the reaction. | Decrease the protein concentration. Consider performing the reaction in a larger volume. Optimize buffer conditions (pH, additives) to improve protein stability. | |
| Visible Precipitate/Aggregation in Reaction | Exceeded protein solubility limit: The chosen concentration is too high for the protein's stability under the reaction conditions. | Immediately reduce the protein concentration for subsequent experiments. Analyze the buffer components, pH, and temperature, as these also affect protein solubility. |
| Poor Selectivity (High levels of multi-PEGylated species) | High local concentration of reactants: A high protein concentration can sometimes accelerate the rate of secondary PEGylation events. | Reduce the protein concentration to see if it favors mono-PEGylation. Also, consider optimizing the PEG-to-protein molar ratio, as a high excess of the PEG reagent is a more common cause of multi-PEGylation. |
| Inconsistent Results Between Batches | Inaccurate protein concentration measurement: Variation in the starting protein concentration leads to different reaction kinetics and outcomes. | Ensure a consistent and accurate method (e.g., A280, BCA assay) is used to determine the protein concentration before starting each reaction. |
Quantitative Data Summary
The optimal protein concentration is highly dependent on the specific protein and PEG reagent used. The table below summarizes findings from a kinetic study on Lysozyme and a single-chain variable fragment (scFv).
| Protein | PEG Size (kDa) | Protein Concentration Range Tested (g/L or mg/mL) | Key Observation | Reference |
| Lysozyme | 5 | 1–10 g/L (1-10 mg/mL) | The rate of mono-PEGylation was consistently faster than the rate of di-PEGylation across the tested concentration range. | |
| scFv | 5 | 1–10 g/L (1-10 mg/mL) | At very high protein concentrations, the rate constant for the addition of a second PEG molecule (di-PEGylation) exceeded the rate for the first addition (mono-PEGylation). | |
| scFv | 30 | 1–10 g/L (1-10 mg/mL) | The rate of mono-PEGylation was consistently faster than di-PEGylation, suggesting the larger PEG molecule provided steric hindrance that prevented multi-PEGylation. |
Visualizations
Caption: General workflow for a protein PEGylation experiment.
References
storage and handling of m-PEG12-NHS ester to prevent degradation
This technical support center provides guidance on the proper storage and handling of m-PEG12-NHS ester to minimize degradation and ensure optimal performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, this compound should be stored at -20°C.[1][2][3] Some suppliers suggest that storage at -80°C can extend the shelf life of stock solutions to 6 months.[2][4] For short-term storage, 0 - 4°C is acceptable for days to weeks.
Q2: How should I handle the product upon receiving it?
The product is typically shipped at ambient temperature and is stable for a few weeks during ordinary shipping. Upon receipt, it is crucial to store it under the recommended conditions, protected from light and moisture.
Q3: Why is it important to protect this compound from moisture?
This compound is highly sensitive to moisture. The N-hydroxysuccinimide (NHS) ester group is susceptible to hydrolysis, which leads to the formation of a non-reactive carboxylic acid. This degradation will significantly reduce the efficiency of your conjugation reaction.
Q4: What is the proper procedure for preparing a stock solution of this compound?
To prepare a stock solution, it is critical to use an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is recommended to prepare fresh solutions for each experiment and avoid long-term storage of stock solutions. If a stock solution must be stored, it should be aliquoted and kept at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and stored under nitrogen.
Q5: Which buffers are compatible with this compound conjugation reactions?
The optimal pH range for reacting NHS esters with primary amines is between 7.2 and 8.5. Compatible buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES buffers, and borate buffers.
Q6: Are there any buffers I should avoid during the conjugation reaction?
Yes, you must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low conjugation efficiency | Degradation of this compound due to hydrolysis. | Ensure the reagent is stored properly at -20°C or -80°C and protected from moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. |
| Incorrect buffer pH. | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis of the NHS ester. | |
| Presence of competing primary amines in the buffer. | Use an amine-free buffer such as PBS, HEPES, or borate buffer. If your protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column before starting the conjugation. | |
| Precipitation of the conjugate | Use of a hydrophobic NHS ester. | Conjugating a very hydrophobic molecule can decrease the overall solubility of the protein conjugate. The PEG spacer in this compound increases hydrophilicity, but if solubility issues persist, consider optimizing the degree of labeling. |
| Inconsistent results between experiments | Variability in the quality of the this compound. | Purity of the reagent can affect results. It is noted that NHS esters can experience slight degradation over time. Use a high-purity reagent and follow strict storage and handling protocols for every experiment. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Material Preparation :
-
Prepare an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Prepare a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
-
Protein Solution Preparation :
-
Dissolve the protein to be labeled in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein solution is in a buffer containing primary amines, perform a buffer exchange.
-
-
This compound Solution Preparation :
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Reaction :
-
Add a 20- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching :
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
-
Purification :
-
Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.
-
Visualizations
Caption: Workflow for optimal storage and handling of this compound.
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Bioconjugation reaction of this compound with a primary amine.
References
Technical Support Center: Post-PEGylation Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted m-PEG12-NHS ester from their samples after a PEGylation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
The presence of unreacted this compound can lead to several downstream issues. It can interfere with analytical techniques, leading to inaccurate characterization of the PEGylated product. Furthermore, in therapeutic applications, residual unreacted PEG can potentially elicit an immune response or cause other adverse effects. Therefore, its removal is a critical step to ensure the purity, safety, and efficacy of the final product.
Q2: What are the most common methods for removing unreacted this compound?
The most prevalent methods for purifying PEGylated biomolecules and removing excess reagents are based on differences in size, charge, or hydrophobicity between the PEGylated product and the unreacted PEG-NHS ester. Key techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[][2][3]
-
Dialysis/Ultrafiltration: Utilizes a semi-permeable membrane to separate molecules based on a specific molecular weight cutoff (MWCO).[4][5]
-
Tangential Flow Filtration (TFF): A more advanced filtration technique for larger sample volumes.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.
-
Reversed-Phase Chromatography (RPC): Separates molecules based on their hydrophobicity, often at an analytical scale.
Q3: How do I choose the right purification method for my experiment?
The selection of the optimal purification method depends on several factors, including the size of your target biomolecule, the scale of your experiment, the required final purity, and the available equipment.
| Method | Principle | Best Suited For | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation by size | High-resolution separation of PEGylated protein from unreacted PEG and native protein. | Robust, effective for a wide range of molecular weights. | Can lead to sample dilution. |
| Dialysis / Ultrafiltration | Separation by molecular weight cutoff (MWCO) | Removing small molecules like unreacted PEG from larger biomolecules. | Simple, cost-effective. | Can be time-consuming, potential for sample loss due to non-specific binding. |
| Tangential Flow Filtration (TFF) | Size-based separation with cross-flow | Large-scale purification and concentration. | Scalable, efficient for large volumes. | Requires specialized equipment. |
| Ion-Exchange Chromatography (IEX) | Separation by charge | Separating PEGylated species with different degrees of PEGylation. | Can separate positional isomers. | PEG chains can shield charges, affecting separation. |
Q4: Should I quench the reaction before purification?
Yes, it is highly recommended to quench the NHS ester reaction before proceeding with purification. Quenching stops the reaction and prevents further modification of your target molecule. This is typically done by adding a reagent with a primary amine, such as Tris or glycine, which will react with any remaining NHS esters.
Troubleshooting Guides
Problem 1: Poor separation of PEGylated product and unreacted PEG using Size Exclusion Chromatography (SEC).
| Possible Cause | Solution |
| Inappropriate column choice | Select a column with a fractionation range suitable for the size difference between your PEGylated protein and the this compound. |
| Non-specific interactions with the column resin | Adding modifiers like arginine to the mobile phase can help reduce non-specific binding. |
| Inadequate resolution | Optimize the flow rate and column length. A longer column or a lower flow rate can improve resolution. |
Problem 2: Unreacted this compound is still present after dialysis.
| Possible Cause | Solution |
| Incorrect Molecular Weight Cutoff (MWCO) of the membrane | Ensure the MWCO of the dialysis membrane is significantly larger than the molecular weight of this compound (approximately 800 Da) but smaller than your PEGylated product. A 3-5 kDa MWCO membrane is often a good starting point. |
| Insufficient dialysis time or buffer volume | Dialyze for a longer period (e.g., overnight) and use a large volume of dialysis buffer (at least 100 times the sample volume). Perform at least two to three buffer changes. |
| Equilibrium reached | Ensure continuous stirring of the dialysis buffer to maintain a concentration gradient. |
Problem 3: Low yield of PEGylated product after purification.
| Possible Cause | Solution |
| Non-specific binding to purification media | For chromatography, consider changing the resin material or modifying the buffer composition. For dialysis, use membranes made of low-protein-binding materials like regenerated cellulose. |
| Precipitation of the PEGylated product | Ensure the buffer conditions (pH, ionic strength) are optimal for the solubility of your PEGylated protein throughout the purification process. |
| Loss during filtration steps | If using ultrafiltration or TFF, ensure the membrane MWCO is well below the molecular weight of your product. |
Experimental Protocols
Protocol 1: Quenching the NHS Ester Reaction
-
Prepare Quenching Buffer: Prepare a 1 M solution of Tris-HCl, pH 8.0, or a 1 M glycine solution.
-
Add Quenching Reagent: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM. For example, add 1/20th the volume of the 1 M Tris-HCl stock solution.
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.
Protocol 2: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating the PEGylated protein from the much smaller unreacted this compound.
-
Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Loading: Load the quenched reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and potentially a detector suitable for PEG if quantitative analysis of the unreacted PEG is required. The PEGylated protein will elute in the earlier fractions, while the unreacted this compound will elute in the later fractions.
Protocol 3: Removal of Unreacted this compound using Dialysis
-
Membrane Selection: Choose a dialysis membrane with a molecular weight cutoff (MWCO) that will retain your PEGylated protein while allowing the unreacted this compound to pass through (e.g., 3-5 kDa).
-
Membrane Preparation: Prepare the dialysis tubing or cassette according to the manufacturer's instructions.
-
Sample Loading: Load the quenched reaction mixture into the dialysis tubing/cassette.
-
Dialysis: Place the sealed tubing/cassette in a large beaker containing at least 100 times the sample volume of a suitable buffer (e.g., PBS).
-
Stirring: Place the beaker on a stir plate with a stir bar to ensure continuous mixing of the buffer.
-
Buffer Exchange: Perform the dialysis at 4°C for several hours to overnight. For efficient removal, change the dialysis buffer at least 2-3 times.
-
Sample Recovery: Carefully remove the tubing/cassette and recover the purified PEGylated protein.
Visualizations
Caption: Workflow for removing unreacted this compound using Size Exclusion Chromatography (SEC).
Caption: Workflow for removing unreacted this compound using Dialysis.
References
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Prediction of the viscosity radius and the size exclusion chromatography behavior of PEGylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Confirming Successful m-PEG12-NHS Ester Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene glycol (PEG) to a molecule is a critical step in enhancing its therapeutic properties. The m-PEG12-NHS ester is a common reagent used for this purpose, reacting with primary amines on proteins, peptides, or other molecules to form a stable amide bond. Confirmation of this conjugation is paramount for quality control and to ensure the desired characteristics of the final product. This guide provides an objective comparison of key analytical techniques used to confirm successful this compound conjugation, supported by experimental data and detailed protocols.
The this compound Conjugation Reaction
The fundamental reaction involves the N-hydroxysuccinimide (NHS) ester of methoxy-polyethylene glycol (m-PEG) reacting with a primary amine (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond, releasing NHS as a byproduct. This reaction is typically carried out in a buffer at a pH of 7-9.
Analytical Methods for Confirmation: A Comparative Overview
Several analytical techniques can be employed to confirm the success of the conjugation reaction. The choice of method depends on the specific information required, the nature of the conjugated molecule, and the available instrumentation. The primary methods include Mass Spectrometry, Chromatography, and Spectroscopy.
General Experimental Workflow
The following diagram illustrates a typical workflow for confirming a PEGylation reaction.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming PEGylation as it directly measures the mass-to-charge ratio (m/z) of molecules, allowing for the detection of the mass increase corresponding to the attached PEG chain.
a) MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a rapid and sensitive method for determining the molecular weight of the conjugate. It provides information on the degree of PEGylation (mono-, di-, multi-PEGylated species) and the presence of any unreacted protein.[1][2]
Experimental Protocol:
-
Sample Preparation: Mix the purified conjugate solution (typically 1 mg/mL) with a suitable matrix solution (e.g., sinapinic acid for proteins) in a 1:1 ratio.[3]
-
Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto a MALDI target plate and allow it to air dry to form crystals.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in the appropriate mass range.
-
Data Analysis: Compare the mass spectrum of the conjugated sample with that of the unconjugated molecule. A successful conjugation will show a mass shift corresponding to the mass of the m-PEG12 moiety (approximately 588 Da).
b) Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[4][5] This technique is particularly useful for analyzing complex reaction mixtures and identifying different PEGylated species.
Experimental Protocol:
-
LC Separation: Inject the reaction mixture onto a suitable HPLC column (e.g., a reversed-phase C4 or C18 column). Use a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute the components.
-
MS Detection: The eluent from the HPLC is directly introduced into the mass spectrometer (e.g., an ESI-Q-TOF).
-
Data Acquisition: Acquire mass spectra across the elution profile.
-
Data Analysis: Identify the peaks corresponding to the unreacted molecule, the PEGylated product(s), and unreacted PEG based on their retention times and mass spectra.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for separating and quantifying the components of a PEGylation reaction mixture.
a) Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of a molecule, leading to a change in its retention time on a reversed-phase column.
Experimental Protocol:
-
Column and Mobile Phase: Use a C4 or C18 reversed-phase column. The mobile phases typically consist of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Gradient Elution: Apply a linear gradient of increasing organic phase to elute the components.
-
Detection: Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
Data Analysis: Compare the chromatogram of the reaction mixture to that of the starting materials. The PEGylated product will typically elute earlier than the more hydrophobic unconjugated molecule. The peak areas can be used to estimate the extent of the reaction.
b) Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius (size). PEGylation increases the size of a molecule, causing it to elute earlier from an SEC column.
Experimental Protocol:
-
Column and Mobile Phase: Use an SEC column with an appropriate pore size for the expected molecular weight range. The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline).
-
Isocratic Elution: Run the separation under isocratic conditions (constant mobile phase composition).
-
Detection: Monitor the elution using a UV detector.
-
Data Analysis: The PEGylated conjugate will elute earlier than the unconjugated molecule. This method is also effective for identifying and quantifying aggregates.
Spectroscopy
Spectroscopic techniques provide information about the chemical structure and can be used to confirm the formation of the new amide bond.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) can be used to confirm the covalent attachment of the PEG chain. Specific proton signals from the PEG moiety and the molecule being conjugated will show characteristic shifts upon successful conjugation.
Experimental Protocol:
-
Sample Preparation: Dissolve the purified conjugate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer.
-
Data Analysis: Look for the characteristic signals of the PEG backbone (typically around 3.6 ppm). Changes in the chemical shifts of protons near the conjugation site on the target molecule can also confirm the reaction.
b) Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can detect the formation of the amide bond. The disappearance of the NHS ester peak and the appearance of a new amide I band can indicate a successful reaction.
Experimental Protocol:
-
Sample Preparation: Prepare a sample of the dried, purified conjugate, for example, as a KBr pellet or a thin film.
-
Data Acquisition: Obtain the FTIR spectrum of the conjugate.
-
Data Analysis: Compare the spectrum to those of the starting materials. Look for the disappearance of the characteristic NHS ester carbonyl peak (around 1740 cm⁻¹) and the appearance of the amide I (C=O stretch, around 1650 cm⁻¹) and amide II (N-H bend, around 1550 cm⁻¹) bands.
Comparison of Analytical Techniques
The following tables provide a qualitative and quantitative comparison of the discussed analytical methods for confirming this compound conjugation.
Qualitative Comparison
| Feature | MALDI-TOF MS | LC-MS | RP-HPLC | SEC-HPLC | ¹H NMR | FTIR |
| Information Provided | Molecular weight, Degree of PEGylation, Purity | Molecular weight, Purity, Isomer separation | Purity, Quantification, Isomer separation | Purity, Aggregation, Size confirmation | Covalent bond confirmation, Structural information | Functional group confirmation (amide bond) |
| Sample Throughput | High | Medium | Medium | Medium | Low | High |
| Sensitivity | High | High | Medium | Medium | Low | Low |
| Ease of Use | Moderate | Complex | Moderate | Simple | Complex | Simple |
| Cost | High | High | Medium | Medium | High | Low |
Quantitative Data Summary (Representative Values)
| Parameter | MALDI-TOF MS | LC-MS | RP-HPLC | SEC-HPLC |
| Mass Accuracy | < 50 ppm | < 5 ppm | N/A | N/A |
| Limit of Detection | Femtomole to picomole range | Picomole range | Nanogram range | Microgram range |
| Quantitative Precision (%RSD) | 10-20% | 5-15% | < 5% | < 5% |
| Typical Resolution | Can resolve different PEGylation states | High (separates isomers) | High (separates isomers) | Low (separates by size) |
Note: The quantitative values are approximate and can vary depending on the specific instrument, experimental conditions, and the nature of the analyte.
Conclusion
Confirming the successful conjugation of this compound is a multi-faceted process that often benefits from the use of orthogonal analytical techniques. Mass spectrometry, particularly MALDI-TOF and LC-MS, provides direct evidence of conjugation by confirming the expected mass increase. HPLC methods, such as RP-HPLC and SEC, are invaluable for assessing the purity of the conjugate and quantifying the reaction efficiency. Spectroscopic methods like NMR and FTIR offer detailed structural information, confirming the formation of the crucial amide bond. By selecting the appropriate combination of these techniques, researchers can confidently verify the successful PEGylation of their molecules, ensuring the quality and consistency of their products for downstream applications.
References
A Comparative Guide to Analytical Techniques for PEGylated Proteins: SDS-PAGE, HPLC, and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount to ensuring product quality, safety, and efficacy. This guide provides an objective comparison of three cornerstone analytical techniques—Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)—supported by experimental data and detailed protocols.
The covalent attachment of polyethylene glycol (PEG) to a protein, a process known as PEGylation, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can improve a protein's solubility, stability, and circulation half-life while reducing its immunogenicity. However, the inherent heterogeneity of PEGylation reactions, which can result in a mixture of unreacted protein, free PEG, and various PEGylated isoforms, presents a significant analytical challenge. Selecting the appropriate analytical technique is crucial for accurately characterizing these complex mixtures.
At a Glance: Comparison of Analytical Techniques
| Feature | SDS-PAGE | HPLC | Mass Spectrometry |
| Primary Separation Principle | Electrophoretic mobility based on size | Size, charge, or hydrophobicity | Mass-to-charge ratio |
| Primary Application | Routine purity assessment, MW estimation | Separation, quantification, isoform analysis | Definitive MW determination, site of PEGylation, structural characterization |
| Resolution | Moderate; can be difficult to resolve species with similar MW.[1] | High; can resolve positional isomers and different degrees of PEGylation.[2][3][4] | Very High; can resolve individual PEGylated species and their modifications. |
| Sensitivity (LOD/LOQ) | ng to µg range (Silver stain: ~0.2 ng, Coomassie: ~50 ng).[5] | ng to µg range (LOD: ~3 µg/mL, LOQ: ~12.5 µg/mL for PEGylated proteins). | fmol to pmol range. |
| Accuracy of MW Determination | Low to Moderate; Apparent MW can be inaccurate due to PEG moiety. | Indirect; relies on calibration with standards. | High; Provides accurate mass of intact protein and conjugates. |
| Throughput | High; multiple samples can be run on a single gel. | Moderate; sequential analysis of samples. | Moderate to Low; depends on sample complexity and instrumentation. |
| Cost | Low | Moderate | High |
In-Depth Analysis of Techniques
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely used, cost-effective technique for assessing the purity and estimating the molecular weight of proteins. In the context of PEGylated proteins, it allows for a quick visualization of the reaction products, including the unmodified protein, and mono-, di-, or multi-PEGylated species.
However, the hydrodynamic properties of the PEG chain can lead to anomalous migration in the polyacrylamide gel, often resulting in the PEGylated protein appearing larger than its actual molecular weight. This discrepancy means that while SDS-PAGE is excellent for routine qualitative checks, it is not the most accurate method for determining the precise molecular weight of PEGylated conjugates. Staining methods like Coomassie Blue and the more sensitive silver staining are used for visualization, with the latter being able to detect nanogram levels of protein.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the separation, quantification, and characterization of PEGylated proteins. Different HPLC modes can be employed to address specific analytical challenges:
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. It is particularly useful for separating PEGylated proteins from the smaller, unreacted protein and for detecting aggregates.
-
Reversed-Phase Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. PEGylation alters the hydrophobicity of a protein, allowing for the separation of different PEGylated species and even positional isomers.
-
Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on their net charge. The attachment of PEG can shield charged residues on the protein surface, leading to changes in retention time on an IEX column and enabling the separation of isoforms.
HPLC offers high resolution and sensitivity, with detection limits typically in the low microgram per milliliter range. When coupled with detectors like UV, Refractive Index (RI), or Charged Aerosol Detector (CAD), it provides robust quantitative data.
Mass Spectrometry (MS)
Mass spectrometry is the gold standard for the detailed and accurate characterization of PEGylated proteins. It provides precise molecular weight information for the intact protein and its PEGylated forms, and can be used to identify the specific sites of PEGylation. The two most common ionization techniques used are:
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): A relatively simple and rapid technique that is well-suited for determining the molecular weight of large molecules and analyzing complex mixtures.
-
Electrospray Ionization (ESI): Often coupled with liquid chromatography (LC-MS), ESI is a soft ionization technique that can generate multiply charged ions, allowing for the analysis of very large molecules on mass analyzers with a limited m/z range.
MS offers unparalleled accuracy and sensitivity, capable of detecting femtomole to picomole amounts of sample. It is the definitive technique for confirming the identity and structure of PEGylated biotherapeutics.
Experimental Workflows and Protocols
SDS-PAGE Workflow
Caption: Workflow for SDS-PAGE analysis of PEGylated proteins.
SDS-PAGE Protocol:
-
Sample Preparation: Mix the PEGylated protein sample with an equal volume of 2x Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the mixture at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of a pre-cast or hand-cast polyacrylamide gel (e.g., 4-20% gradient gel). Place the gel in an electrophoresis chamber filled with running buffer and apply a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.
-
Staining:
-
Coomassie Staining: After electrophoresis, immerse the gel in Coomassie Brilliant Blue R-250 staining solution for at least 1 hour.
-
Silver Staining: For higher sensitivity, fix the gel in a solution of methanol and acetic acid. After washing with water, sensitize the gel with sodium thiosulfate, followed by incubation in a cold silver nitrate solution. Develop the bands with a sodium carbonate solution containing formaldehyde.
-
-
Destaining: Destain the gel with a solution of methanol and acetic acid until protein bands are clearly visible against a clear background.
-
Imaging and Analysis: Image the gel using a gel documentation system. The relative mobility of the protein bands can be used to estimate their molecular weights by comparison to the standards.
HPLC Workflow
Caption: General workflow for HPLC analysis of PEGylated proteins.
RP-HPLC Protocol:
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic acid (TFA) in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile). Degas both mobile phases.
-
System Equilibration: Equilibrate the RP-HPLC system (e.g., with a C4 or C18 column) with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Sample Preparation: Dissolve the PEGylated protein sample in Mobile Phase A to a known concentration (e.g., 1 mg/mL) and filter through a 0.22 µm syringe filter.
-
Injection and Separation: Inject a specific volume of the sample (e.g., 20 µL) onto the column. Elute the bound proteins using a linear gradient of increasing Mobile Phase B.
-
Detection: Monitor the column effluent using a UV detector at 214 nm or 280 nm.
-
Data Analysis: Integrate the peaks in the resulting chromatogram to determine the retention time and peak area of each species, allowing for quantification and purity assessment.
Mass Spectrometry Workflow
Caption: General workflow for Mass Spectrometry analysis of PEGylated proteins.
MALDI-TOF MS Protocol:
-
Sample Preparation: Desalt the PEGylated protein sample using a C4 ZipTip or dialysis to remove salts and buffers that can interfere with ionization.
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solvent mixture of acetonitrile and water with 0.1% TFA.
-
Sample Spotting: Mix the desalted sample with the matrix solution. Spot a small volume (e.g., 1 µL) of the mixture onto a MALDI target plate and allow it to air dry, forming co-crystals of the sample and matrix.
-
Mass Spectrometry Analysis: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire mass spectra in the appropriate mass range.
-
Data Analysis: The resulting mass spectrum will show peaks corresponding to the different PEGylated species, allowing for the determination of their molecular weights and the degree of PEGylation.
Conclusion
The selection of an analytical technique for PEGylated proteins depends on the specific information required. SDS-PAGE is a valuable tool for rapid, routine purity checks. HPLC, with its various modes, offers high-resolution separation and quantification of different PEGylated species. For definitive characterization, including precise molecular weight determination and identification of PEGylation sites, Mass Spectrometry is the most powerful and accurate technique. A multi-faceted approach, often combining these techniques, is typically employed to ensure a comprehensive understanding of the quality and consistency of PEGylated protein therapeutics.
References
- 1. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. iosrjournals.org [iosrjournals.org]
A Comparative Guide to m-PEG12-NHS Ester and Other PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates with optimal therapeutic efficacy and pharmacokinetic profiles. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and in vivo circulation time of proteins, peptides, and other biomolecules. Among the various PEGylation reagents, m-PEG-NHS esters are popular due to their ability to react with primary amines on biomolecules to form stable amide bonds. This guide provides an objective comparison of m-PEG12-NHS ester with other PEG linkers of varying lengths, supported by experimental data, to facilitate the rational selection of the most suitable linker for a given application.
Understanding m-PEG-NHS Esters
m-PEG-NHS esters are heterobifunctional reagents that consist of a methoxy-capped polyethylene glycol (m-PEG) chain and an N-hydroxysuccinimide (NHS) ester reactive group. The m-PEG portion provides hydrophilicity and steric shielding, while the NHS ester selectively reacts with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) under mild conditions (pH 7-9) to form a stable amide linkage.[1][2]
The length of the PEG chain is a crucial parameter that significantly influences the physicochemical and biological properties of the resulting bioconjugate. This guide will focus on comparing this compound with shorter (e.g., m-PEG4-NHS ester) and longer (e.g., m-PEG24-NHS ester) chain alternatives.
Data Presentation: Performance Comparison of m-PEG-NHS Esters
The following table summarizes the key properties and performance characteristics of m-PEG-NHS esters with different PEG chain lengths, based on data compiled from various studies.
| Property | m-PEG4-NHS Ester | This compound | m-PEG24-NHS Ester | Other PEG Linkers (General Trends) |
| Molecular Weight | ~333.34 g/mol [3] | ~685.76 g/mol | ~1190 g/mol | Varies widely (e.g., 5 kDa, 10 kDa, 20 kDa)[4][5] |
| Linker Length | Short | Medium | Long | Can be very long |
| Solubility | Good | Excellent | Excellent | Generally increases with PEG length |
| Steric Hindrance | Low | Moderate | High | Increases with PEG length |
| Reactivity of NHS Ester | High | High | High | Generally high for NHS esters |
| Stability of NHS Ester (Hydrolysis Half-life) | pH 7.0: 4-5 hours pH 8.0: 1 hour pH 8.6: 10 minutes | pH 7.0: 4-5 hours pH 8.0: 1 hour pH 8.6: 10 minutes | pH 7.0: 4-5 hours pH 8.0: 1 hour pH 8.6: 10 minutes | The stability of the NHS ester is primarily dependent on pH and not significantly on the PEG chain length. |
| Effect on Protein Aggregation | Moderate reduction | Significant reduction | Strong reduction | Longer PEG chains are more effective at preventing aggregation. |
| Effect on Immunogenicity | Minor reduction | Moderate reduction | Significant reduction | Longer PEG chains generally lead to a greater reduction in immunogenicity. |
| Effect on In Vivo Circulation Half-life | Modest increase | Significant increase | Substantial increase | Longer PEG chains lead to a greater increase in circulation half-life. For example, a 10 kDa PEG chain can increase the half-life of an affibody-drug conjugate by 11.2-fold. |
| Effect on Biological Activity | Minimal impact | Potential for some reduction due to steric hindrance | Higher potential for reduction due to steric hindrance | Can be significantly reduced with very long PEG chains. |
Experimental Protocols
Detailed methodologies are essential for the successful application and evaluation of PEG linkers. Below are protocols for key experiments.
Protocol 1: General Procedure for Protein PEGylation with m-PEG-NHS Ester
This protocol describes the conjugation of an m-PEG-NHS ester to a protein containing accessible primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
m-PEG-NHS ester (e.g., this compound)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the m-PEG-NHS ester in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the m-PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to consume any unreacted NHS ester.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using a size-exclusion chromatography column.
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.
Protocol 2: In Vitro Assessment of PEGylated Protein Stability
This protocol is for evaluating the effect of PEGylation on the thermal stability of a protein.
Materials:
-
PEGylated protein and non-PEGylated control protein
-
Differential Scanning Calorimeter (DSC) or a thermal cycler with a fluorescent dye for thermal shift assay (e.g., SYPRO Orange)
-
Appropriate buffer
Procedure (using DSC):
-
Prepare samples of the PEGylated and non-PEGylated protein at the same concentration in the same buffer.
-
Load the samples into the DSC instrument.
-
Run a temperature scan from a starting temperature below the expected melting temperature (Tm) to a temperature above the Tm at a constant scan rate (e.g., 1°C/min).
-
Analyze the resulting thermograms to determine the Tm for each sample. An increase in Tm for the PEGylated protein indicates enhanced thermal stability.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the use of m-PEG-NHS esters.
Conclusion
The choice of the m-PEG-NHS ester linker length is a critical parameter in the design of bioconjugates. Shorter PEG chains, such as in m-PEG4-NHS ester, offer the advantage of minimal steric hindrance, which can be crucial for preserving the biological activity of the conjugated molecule. However, they provide a more modest improvement in solubility and in vivo circulation time.
This compound represents a balanced option, offering a significant enhancement in solubility, stability, and circulation half-life, while generally maintaining a good level of biological activity. This makes it a suitable choice for a wide range of applications where a compromise between pharmacokinetic improvement and retained function is desired.
Longer PEG chains, exemplified by m-PEG24-NHS ester and beyond, provide the most pronounced effects on increasing solubility, stability, and circulation half-life, as well as reducing immunogenicity. However, the increased steric hindrance associated with longer PEG chains can lead to a more significant reduction in the biological activity of the bioconjugate.
Ultimately, the optimal PEG linker length must be determined empirically for each specific application, taking into account the properties of the biomolecule, the desired therapeutic outcome, and the acceptable trade-offs between pharmacokinetic enhancement and biological function. This guide provides a framework for making an informed decision in the selection of the most appropriate m-PEG-NHS ester for your bioconjugation needs.
References
A Comparative Guide to m-PEG12-NHS Ester and m-PEG24-NHS Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene glycol (PEG) linker is a critical determinant in the successful development of bioconjugates, influencing everything from solubility and stability to pharmacokinetic profiles and therapeutic efficacy. This guide provides an objective comparison of two commonly used methoxy PEG N-hydroxysuccinimidyl (NHS) ester reagents: m-PEG12-NHS ester and m-PEG24-NHS ester. By examining their performance characteristics, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.
Introduction to m-PEG-NHS Esters
m-PEG-NHS esters are amine-reactive PEGylation reagents widely employed for the covalent modification of proteins, peptides, antibodies, and other biomolecules.[1][2] The NHS ester group reacts efficiently with primary amines (such as the ε-amino group of lysine residues and the N-terminus of polypeptides) at a pH of 7-9 to form a stable and irreversible amide bond.[2][3] The key distinction between this compound and m-PEG24-NHS ester lies in the length of the hydrophilic PEG chain, which consists of 12 and 24 ethylene glycol units, respectively. This structural difference has significant implications for the properties of the resulting bioconjugate.
Physicochemical Properties
The difference in the number of PEG units directly impacts the molecular weight and the length of the spacer arm, which in turn influences the overall size and hydrophilicity of the resulting conjugate.
| Property | This compound | m-PEG24-NHS Ester | Reference(s) |
| Molecular Weight | ~685.76 g/mol | ~1214.4 g/mol | [4] |
| Number of PEG Units | 12 | 24 | N/A |
| Spacer Arm Length | Shorter | Longer | N/A |
| Reactivity | Reacts with primary amines | Reacts with primary amines | |
| Solubility | Soluble in aqueous media and organic solvents like DMSO and DMF | Soluble in aqueous media and organic solvents like DMSO and DMF |
Performance Comparison in Specific Applications
The choice between a shorter (m-PEG12) and a longer (m-PEG24) PEG chain can significantly impact the performance of a bioconjugate. While direct head-to-head comparative studies are limited, the following sections synthesize data from various studies on PEGs of similar lengths to provide a performance overview.
Bioconjugation Efficiency and Stability
The length of the PEG chain is not expected to significantly alter the intrinsic reactivity of the NHS ester. However, the steric hindrance imposed by the PEG chain could potentially influence the accessibility of reactive sites on the biomolecule.
In terms of stability, PEGylation, in general, enhances the stability of proteins. It can protect biomolecules from enzymatic degradation and chemical instability. Studies have shown that PEGylation can increase the thermal stability of proteins. For instance, PEGylation of lysozyme with a 20kDa PEG resulted in a conjugate with a melting temperature of 222°C, compared to 202°C for the native protein. While specific comparative data for PEG12 vs. PEG24 is scarce, it is plausible that the larger hydrodynamic volume of the m-PEG24 chain could offer enhanced protection against proteolysis due to greater steric hindrance.
Impact on Biological Activity
A common concern with PEGylation is the potential for the PEG chain to mask active sites or binding interfaces, leading to a reduction in biological activity. The extent of this effect is often dependent on the PEG size and the site of conjugation.
For example, a study on PEGylated lysozyme with a 20kDa PEG showed that the conjugate retained 40.4% of the activity of the native enzyme. It is generally hypothesized that a shorter PEG chain, like in this compound, may result in a smaller loss of activity compared to a longer chain, although this is highly dependent on the specific protein and conjugation site.
Pharmacokinetics and In Vivo Performance
One of the primary motivations for PEGylation is to improve the pharmacokinetic properties of therapeutic molecules. The increased hydrodynamic size of the PEGylated molecule reduces renal clearance, thereby extending its circulation half-life.
The molecular weight of the PEG chain is a critical factor in determining the in vivo fate of the conjugate. Generally, a larger PEG molecular weight leads to a longer half-life. For instance, a study on PEGylated recombinant human tissue inhibitor of metalloproteinases-1 (rhTIMP-1) demonstrated a 25-fold increase in the terminal elimination half-life from 1.1 hours for the native protein to 28 hours for the 20kDa PEGylated version. While this study used a larger PEG, the trend suggests that m-PEG24-conjugates would exhibit a longer half-life than m-PEG12-conjugates.
| Parameter | This compound Conjugate | m-PEG24-NHS Ester Conjugate | Key Considerations |
| Conjugation Efficiency | High | High | Steric hindrance may play a role depending on the biomolecule. |
| Preservation of Biological Activity | Potentially higher retention of activity | May cause a greater reduction in activity due to increased steric hindrance | Highly dependent on the conjugation site and the specific protein. |
| In Vitro Stability | Good | Potentially better protection against proteolysis | Longer PEG chain may offer more steric shielding. |
| In Vivo Half-life | Shorter | Longer | Longer PEG chain leads to reduced renal clearance. |
| Immunogenicity | Reduced | Potentially more reduced | Longer PEG chain can provide better masking of epitopes. |
Note: The data in this table is based on general principles of PEGylation and findings from studies with PEGs of various sizes, as direct comparative data for this compound and m-PEG24-NHS ester is limited.
Experimental Protocols
General Protocol for Protein PEGylation with m-PEG-NHS Ester
This protocol provides a general guideline for the conjugation of an m-PEG-NHS ester to a protein. Optimization of the molar excess of the PEG reagent and reaction conditions is recommended for each specific application.
Materials:
-
Protein solution (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound or m-PEG24-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography or dialysis cassettes)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with a suitable buffer like PBS.
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10-50 mg/mL.
-
PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved m-PEG-NHS ester to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Analysis: Analyze the purified PEGylated protein using SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation and purity.
Analysis of PEGylated Proteins by SDS-PAGE
SDS-PAGE is a common technique to qualitatively assess the extent of PEGylation. The attachment of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than its unmodified counterpart.
Materials:
-
Polyacrylamide gels (appropriate percentage to resolve the protein of interest)
-
SDS-PAGE running buffer
-
Sample loading buffer (e.g., Laemmli buffer)
-
Protein molecular weight markers
-
Staining solution (e.g., Coomassie Brilliant Blue or silver stain)
-
Destaining solution
Procedure:
-
Sample Preparation: Mix the native protein, the PEGylated protein reaction mixture, and the purified PEGylated protein with the sample loading buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Loading: Load the molecular weight markers and the prepared samples into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue for approximately 1 hour or with a silver staining kit according to the manufacturer's instructions.
-
Destaining: Destain the gel until the protein bands are clearly visible against a clear background.
-
Analysis: Compare the migration of the PEGylated protein bands to the native protein band. The appearance of higher molecular weight bands and a decrease in the intensity of the native protein band indicate successful PEGylation.
Analysis of PEGylated Proteins by HPLC
HPLC is a powerful tool for the purification and characterization of PEGylated proteins. Size-exclusion chromatography (SEC-HPLC) and reversed-phase HPLC (RP-HPLC) are commonly used methods.
Protocol for SEC-HPLC:
-
Column: A suitable SEC column for the molecular weight range of the protein and its conjugates.
-
Mobile Phase: A buffer such as 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: SEC separates molecules based on their hydrodynamic radius. The PEGylated protein will elute earlier than the unmodified protein. This method can be used to separate the conjugate from unreacted protein and to detect aggregation.
Protocol for RP-HPLC:
-
Column: A C4 or C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the proteins.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Analysis: RP-HPLC separates based on hydrophobicity. PEGylation increases the hydrophobicity of the protein, leading to a longer retention time on the column. This method is effective for separating different PEGylated species.
Mandatory Visualization
Experimental Workflow for Development of a PEGylated Protein
The following diagram illustrates a typical workflow for the development and characterization of a PEGylated therapeutic protein.
Caption: A typical workflow for the development and characterization of a PEGylated protein.
Conclusion
The choice between this compound and m-PEG24-NHS ester is a strategic decision that should be guided by the specific goals of the bioconjugation project.
-
This compound is a suitable choice when a more modest increase in hydrodynamic size is desired, potentially minimizing the impact on the biological activity of the parent molecule while still offering improvements in solubility and stability.
-
m-PEG24-NHS ester , with its longer PEG chain, is generally preferred when the primary objective is to significantly extend the in vivo circulation half-life and provide enhanced protection against proteolysis. This comes with a potentially greater risk of reducing the biological activity of the conjugate due to increased steric hindrance.
Ultimately, the optimal PEG reagent must be determined empirically for each specific application. Researchers are encouraged to screen both reagents and carefully characterize the resulting conjugates to identify the one that provides the best balance of preserved activity, enhanced stability, and favorable pharmacokinetic properties for their intended therapeutic or research application.
References
The Clear Advantage: Why m-PEG12-NHS Ester Outshines SMCC in Bioconjugation
For researchers, scientists, and drug development professionals striving for optimal performance in their bioconjugates, the choice of crosslinker is a critical decision. While traditional crosslinkers like Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) have been widely used, modern alternatives such as m-PEG12-NHS ester offer significant advantages in terms of solubility, stability, and in vivo performance. This guide provides an objective comparison, supported by experimental data, to illuminate the superiority of this compound for creating next-generation bioconjugates, including antibody-drug conjugates (ADCs).
The fundamental difference between this compound and SMCC lies in the nature of their spacer arms. Both are heterobifunctional crosslinkers, featuring an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a maleimide group for reaction with sulfhydryls. However, this compound incorporates a 12-unit polyethylene glycol (PEG) chain, a feature that imparts a range of beneficial properties absent in the hydrocarbon-based spacer of SMCC.
At a Glance: Key Advantages of this compound
| Feature | This compound | SMCC Crosslinker |
| Solubility | High aqueous solubility | Low aqueous solubility, requires organic co-solvents |
| Conjugate Aggregation | Significantly reduced | Prone to aggregation, especially with hydrophobic payloads |
| Immunogenicity | Reduced potential for immune response | Can be immunogenic |
| In Vivo Half-Life | Extended circulation time | Shorter circulation time |
| Drug-to-Antibody Ratio (DAR) | Allows for higher DAR without compromising stability | Limited DAR due to aggregation issues |
Deeper Dive: The Impact of PEGylation
The hydrophilic and flexible nature of the PEG spacer in this compound is the primary driver of its superior performance. This "PEGylation" effect has profound implications for the resulting bioconjugate.
Enhanced Solubility and Reduced Aggregation: A major challenge in bioconjugation, particularly in the development of ADCs, is the propensity of hydrophobic drug-linker complexes to induce aggregation of the final conjugate. This aggregation can lead to manufacturing difficulties, reduced efficacy, and potential immunogenicity. The PEG chain of this compound creates a hydrophilic shield around the conjugated molecule, improving its water solubility and preventing aggregation.[1] This allows for the successful conjugation of even highly hydrophobic payloads.
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker also leads to an extended circulation half-life of the bioconjugate in vivo.[2] This is attributed to a reduction in non-specific uptake by the reticuloendothelial system and decreased renal clearance. A longer half-life translates to a greater opportunity for the bioconjugate to reach its target, potentially leading to improved therapeutic efficacy at lower doses.
Reduced Immunogenicity: The hydrocarbon spacer of SMCC can be recognized by the immune system, leading to the generation of anti-drug antibodies (ADAs). These ADAs can accelerate the clearance of the bioconjugate and potentially cause adverse immune reactions. The PEG chain in this compound is known to be less immunogenic, effectively masking the linker and parts of the conjugated molecule from the immune system.
Quantitative Comparison: Performance Data
While direct head-to-head studies using the exact this compound are not always available in public literature, the advantages of PEGylated linkers over non-PEGylated ones like SMCC are well-documented across various studies.
Table 1: Impact of PEGylation on Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Type | Maximum Achievable DAR (without aggregation) | Reference |
| SMCC | ~4 | [3] |
| PEG-containing | >8 | [4][5] |
Table 2: Influence of Linker on In Vivo Half-Life of an Affibody-Drug Conjugate
| Conjugate | Half-life Extension (relative to SMCC conjugate) | Reference |
| ZHER2-SMCC-MMAE | 1x | |
| ZHER2-PEG4K-MMAE | 2.5x | |
| ZHER2-PEG10K-MMAE | 11.2x |
Table 3: Effect of PEGylation on In Vitro Cytotoxicity
| Conjugate | Reduction in Cytotoxicity (relative to SMCC conjugate) | Reference |
| ZHER2-SMCC-MMAE | 1x | |
| ZHER2-PEG4K-MMAE | 4.5x | |
| ZHER2-PEG10K-MMAE | 22x |
Note: The reduction in in vitro cytotoxicity with longer PEG chains is often compensated by the significantly longer in vivo half-life, leading to overall improved therapeutic outcomes.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the chemical structures, reaction mechanisms, and the logical advantages of using this compound.
Caption: Chemical Structures of this compound and SMCC.
Caption: General two-step conjugation workflow for both crosslinkers.
Caption: Logical relationship of this compound's superior performance.
Experimental Protocols
Protocol 1: Two-Step Protein Conjugation using this compound
Materials:
-
Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Sulfhydryl-containing molecule (e.g., drug)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Antibody Activation: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. Ensure the final concentration of the organic solvent is below 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column equilibrated with the Reaction Buffer.
-
Conjugation to Sulfhydryl-Containing Molecule: Immediately add the sulfhydryl-containing molecule to the purified maleimide-activated protein. A 1.5- to 5-fold molar excess of the sulfhydryl molecule over the protein is recommended.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis.
Protocol 2: Two-Step Protein Conjugation using SMCC
Materials:
-
Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
SMCC
-
Sulfhydryl-containing molecule (e.g., drug)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
SMCC Solution Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Antibody Activation: Add a 10- to 20-fold molar excess of the SMCC solution to the protein solution. The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove unreacted SMCC from the maleimide-activated antibody using a desalting column or by dialysis against the Reaction Buffer.
-
Conjugation with Sulfhydryl-Containing Molecule: Immediately add the sulfhydryl-containing drug to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the conjugation reaction, a small molecule containing a sulfhydryl group (e.g., cysteine) can be added.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis.
Conclusion
References
A Researcher's Guide to the Characterization of m-PEG12-NHS Ester Labeled Antibodies
For researchers, scientists, and drug development professionals, the precise characterization of labeled antibodies is paramount for ensuring experimental reproducibility and therapeutic efficacy. This guide provides a comparative analysis of antibodies labeled with m-PEG12-NHS ester, offering a side-by-side look at its performance against alternative labeling chemistries. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate conjugation strategy.
The covalent attachment of molecules such as polyethylene glycol (PEG) to antibodies, a process known as PEGylation, is a widely adopted strategy to enhance their therapeutic properties. The use of an N-hydroxysuccinimide (NHS) ester is a common method for this conjugation, targeting primary amines on the antibody.[1][2][3][4][5] Specifically, this compound offers a discrete PEG chain length, which can improve solubility, stability, and pharmacokinetic profiles of the antibody. However, it's important to be aware that PEGylation can sometimes lead to the generation of anti-PEG antibodies. This guide will delve into the characterization of this compound labeled antibodies and compare it with other labeling techniques.
Comparison of Antibody Labeling Chemistries
The choice of labeling chemistry is critical as it can impact the antibody's structure and function. While this compound is a popular choice for its relative simplicity and effectiveness in modifying lysine residues, other methods targeting different functional groups offer distinct advantages.
| Feature | This compound (Amine-reactive) | Maleimide-based (Thiol-reactive) | Glycan-based (Site-specific) |
| Target Residue | Primary amines (Lysine, N-terminus) | Free sulfhydryls (Cysteine) | Carbohydrate moieties |
| Specificity | Random, multiple sites | More specific, limited sites | Highly specific, Fc region |
| Potential Impact on Antigen Binding | Can occur if lysines are in the binding site | Generally lower risk | Minimal risk |
| Reaction Conditions | pH 7.2-8.5 | pH 6.5-7.5 | Multi-step enzymatic/chemical process |
| Homogeneity of Conjugate | Heterogeneous mixture | More homogeneous | Highly homogeneous |
| Stability of Linkage | Stable amide bond | Stable thioether bond, but potential for maleimide exchange | Stable oxime or other bond |
Experimental Characterization of Labeled Antibodies
Thorough characterization of the labeled antibody is essential to ensure its quality and performance. The following are key experimental protocols used to assess the success of conjugation and the integrity of the antibody.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a fundamental technique to confirm the covalent attachment of the this compound to the antibody by observing a shift in molecular weight.
Protocol:
-
Sample Preparation:
-
Prepare samples of the unlabeled antibody and the this compound labeled antibody.
-
For reducing conditions, mix the antibody sample with a loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95-100°C for 5 minutes. This will separate the heavy and light chains.
-
For non-reducing conditions, mix the antibody sample with a loading buffer without a reducing agent and do not heat. This will keep the antibody intact.
-
-
Gel Electrophoresis:
-
Load the prepared samples and a molecular weight marker onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Staining:
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
Destain the gel to visualize the protein bands.
-
-
Analysis:
-
Compare the bands of the labeled and unlabeled antibodies. A successful conjugation will show a band shift to a higher molecular weight for the labeled antibody. Under reducing conditions, both heavy and light chains may show a size increase depending on the location of the PEGylation.
-
Visualizing the Labeling and Characterization Workflow
To better illustrate the processes involved, the following diagrams outline the antibody labeling workflow and the logic of characterization.
Caption: Workflow for this compound antibody labeling.
Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius and is used to assess the purity of the conjugate and detect any aggregation.
Protocol:
-
System Preparation:
-
Equilibrate a size-exclusion column with an appropriate mobile phase (e.g., phosphate-buffered saline).
-
-
Sample Analysis:
-
Inject the unlabeled antibody, the this compound, and the labeled antibody conjugate into the SEC-HPLC system.
-
-
Data Acquisition and Analysis:
-
Monitor the elution profile using a UV detector (typically at 280 nm).
-
The labeled antibody should elute earlier than the unlabeled antibody due to its larger size.
-
Quantify the percentage of monomer, aggregate, and fragment in the labeled antibody sample.
-
Caption: Key characterization assays for labeled antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay used to determine if the labeled antibody retains its ability to bind to its target antigen.
Protocol:
-
Plate Coating:
-
Coat a microtiter plate with the target antigen and incubate.
-
-
Blocking:
-
Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA or non-fat milk).
-
-
Antibody Incubation:
-
Add serial dilutions of the unlabeled and labeled antibodies to the wells and incubate.
-
-
Detection:
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Add the enzyme's substrate to produce a colorimetric signal.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Compare the binding curves of the labeled and unlabeled antibodies to assess any change in binding affinity.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) of the antibody-antigen interaction.
Protocol:
-
Chip Preparation:
-
Immobilize the target antigen onto a sensor chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of the unlabeled and labeled antibodies over the sensor surface.
-
Monitor the change in the SPR signal, which corresponds to the binding of the antibody to the antigen.
-
-
Data Analysis:
-
Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the kinetic parameters of the labeled and unlabeled antibodies to quantify any impact of the labeling on the binding interaction.
-
Conclusion
The characterization of this compound labeled antibodies is a multi-faceted process requiring a suite of analytical techniques. While NHS ester chemistry provides a straightforward method for PEGylation, its random nature necessitates thorough characterization to ensure the quality and functionality of the final conjugate. For applications requiring higher homogeneity and site-specific labeling, alternative chemistries such as those targeting thiols or glycans should be considered. By following the detailed protocols and comparative data presented in this guide, researchers can confidently select and validate the optimal antibody labeling strategy for their specific needs, ultimately leading to more reliable and impactful results.
References
Determining the Degree of PEGylation: A Comparative Guide to m-PEG12-NHS Ester and Alternatives
For researchers, scientists, and drug development professionals, the precise covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins and other biomolecules—a process known as PEGylation—is a critical strategy for enhancing their pharmacokinetic and pharmacodynamic properties. The choice of PEGylation reagent and the method for determining the degree of modification are paramount for ensuring product consistency, efficacy, and safety. This guide provides a comprehensive comparison of determining the degree of PEGylation using m-PEG12-NHS ester, alongside alternative reagents and analytical techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Determining Degree of PEGylation
Several analytical methods are available to determine the degree of PEGylation, each with distinct advantages and limitations. The choice of technique depends on the specific characteristics of the PEGylated molecule, the desired level of detail, and the available instrumentation.
| Feature | MALDI-TOF Mass Spectrometry | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ionized molecules to determine molecular weight. | Separates molecules based on size (SEC), hydrophobicity (RP-HPLC), or charge (IEX-HPLC). | Measures the magnetic properties of atomic nuclei to provide detailed structural and quantitative information.[1] |
| Information Provided | Average degree of PEGylation, distribution of PEGylated species, and molecular weight heterogeneity.[2] | Separation of PEGylated species from unreacted protein and free PEG; can resolve different degrees of PEGylation and positional isomers. | Precise quantification of the average number of PEG chains per molecule.[1][3] |
| Sample Requirement | Small sample volume (microliters), co-crystallized with a matrix.[4] | Requires sample to be in a liquid form, compatible with the mobile phase. | Requires purified sample dissolved in a deuterated solvent. |
| Advantages | High sensitivity (pmol to fmol range), rapid analysis, and provides direct information on mass distribution. | Robust, reproducible, and can be used for both analytical and preparative purposes. | Non-destructive, highly quantitative, and provides detailed structural information. |
| Limitations | May have lower resolution for very large or highly heterogeneous PEGylated proteins. Quantification can be less precise than other methods. | Indirect method for determining degree of PEGylation, requires calibration and standards. Can be time-consuming. | Lower sensitivity compared to mass spectrometry, may not be suitable for very large proteins or complex mixtures. |
Comparison of PEGylation Reagents: this compound and Alternatives
The choice of PEGylation reagent significantly impacts the specificity, efficiency, and stability of the resulting conjugate. This compound is a linear PEG reagent that reacts with primary amines (lysine residues and the N-terminus) on proteins.
| Reagent Type | Target Residues | Key Advantages | Key Disadvantages |
| Linear m-PEG-NHS Ester (e.g., m-PEG12-NHS) | Primary amines (Lysine, N-terminus) | Readily available, straightforward reaction chemistry. | Random conjugation can lead to a heterogeneous mixture of products. |
| Branched PEG-NHS Ester | Primary amines (Lysine, N-terminus) | Provides a higher hydrodynamic volume for a given molecular weight, potentially leading to longer in vivo circulation times. | May have a higher rate of hydrolysis compared to some linear PEGs. |
| PEG-Aldehyde | N-terminal α-amine, Lysine ε-amines | Allows for more site-specific PEGylation at the N-terminus under controlled pH conditions. | Requires a separate reduction step to form a stable secondary amine linkage. |
| PEG-Maleimide | Cysteine | Highly specific for free sulfhydryl groups, enabling site-directed PEGylation. | Requires the presence of a free cysteine residue, which may need to be introduced through protein engineering. |
Experimental Protocols
General Protocol for Protein PEGylation with this compound
This protocol provides a general guideline for the PEGylation of a protein using this compound. Optimization of the molar ratio of PEG to protein, reaction time, and temperature is recommended for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
Protocol for Determining Degree of PEGylation by MALDI-TOF Mass Spectrometry
Sample Preparation:
-
Dissolve the purified PEGylated protein sample in a suitable solvent (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid) to a final concentration of approximately 1 mg/mL.
-
Prepare a matrix solution, such as sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA).
-
Mix the sample solution and the matrix solution at a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto a MALDI target plate and allow it to air dry completely.
Data Acquisition and Analysis:
-
Acquire mass spectra in linear mode, optimizing the laser power to achieve a good signal-to-noise ratio.
-
The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains.
-
The average degree of PEGylation can be calculated from the weighted average of the peak intensities.
Protocol for Determining Degree of PEGylation by ¹H NMR Spectroscopy
Sample Preparation:
-
Lyophilize the purified PEGylated protein.
-
Dissolve a precisely weighed amount of the lyophilized protein in a known volume of deuterium oxide (D₂O).
-
Add a known concentration of an internal standard (e.g., dimethyl sulfoxide, DMSO) that has a distinct resonance that does not overlap with the protein or PEG signals.
Data Acquisition and Analysis:
-
Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Integrate the characteristic signal of the PEG repeating unit (around 3.6 ppm) and a well-resolved signal from the protein.
-
The degree of PEGylation (DP) can be calculated using the following formula: DP = (I_PEG / N_PEG) / (I_Protein / N_Protein) Where:
-
I_PEG = Integral of the PEG signal
-
N_PEG = Number of protons per repeating ethylene glycol unit (4)
-
I_Protein = Integral of a specific protein signal
-
N_Protein = Number of protons corresponding to the integrated protein signal
-
Visualizations
Caption: Experimental workflow for protein PEGylation and analysis.
References
A Comparative Guide to Protein PEGylation: Case Studies and Performance of mPEG-NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of PEGylation Reagents
The choice of PEGylation reagent profoundly impacts the characteristics of the resulting bioconjugate. Key factors to consider include the reactivity of the functional group, the length and structure of the PEG chain, and the desired degree of site-specificity. Below is a summary of quantitative data from various studies, illustrating the performance of different PEGylation strategies.
| Protein | PEGylation Reagent | Molar Ratio (PEG:Protein) | Key Performance Metrics | Reference |
| Granulocyte Colony-Stimulating Factor (G-CSF) | mPEG-aldehyde (20 kDa) | 3:1 | Conversion Yield: 73% for mono-PEGylated G-CSF. This reagent targets the N-terminal α-amino group, offering higher site-specificity.[1] | [1] |
| Trypsin | mPEG-succinimidyl carbonate (5 kDa) | Not Specified | Residual Activity: ~60% Thermal Stability: Higher than native trypsin. Demonstrates the effect of random lysine PEGylation on enzyme activity and stability. | [2] |
| Trypsin | mPEG-cyanuric chloride (5 kDa) | Not Specified | Residual Activity: ~75% Thermal Stability: Best thermal stability among the tested reagents. Highlights the impact of different linking chemistries. | [2] |
| Trypsin | mPEG-tosyl chloride (5 kDa) | Not Specified | Residual Activity: ~50% Thermal Stability: Improved compared to native trypsin. | [2] |
| Exendin-4 | mPEG-aldehyde (site-specific, N-terminus) | Not Specified | Receptor Binding Affinity: Significantly higher compared to randomly PEGylated peptide. Illustrates the advantage of site-specific modification in preserving biological function. | |
| Exendin-4 | mPEG-NHS ester (random, lysine residues) | Not Specified | Receptor Binding Affinity: Lower than N-terminally PEGylated peptide, resulting in a heterogeneous mixture of products. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments in protein PEGylation.
Protocol 1: General Procedure for Protein PEGylation with mPEG-NHS Ester
This protocol outlines a general method for the random PEGylation of proteins via primary amines (lysine residues and the N-terminus).
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
m-PEG-NHS ester (e.g., m-PEG12-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: Prepare the protein solution in an amine-free buffer. Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester.
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG-NHS ester in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
PEGylation Reaction: Add a 5- to 50-fold molar excess of the dissolved m-PEG-NHS ester to the protein solution with gentle stirring. The optimal molar ratio depends on the protein and the desired degree of PEGylation and should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 10-50 mM.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.
-
Characterization: Analyze the PEGylated protein using techniques such as SDS-PAGE to determine the degree of PEGylation, and perform activity assays to assess the retention of biological function.
Protocol 2: Site-Specific N-Terminal PEGylation with mPEG-Aldehyde
This protocol allows for more controlled, site-specific PEGylation at the N-terminus of a protein through reductive amination.
Materials:
-
Protein solution in a suitable buffer (e.g., 100 mM MES or sodium acetate, pH 5.0-6.0)
-
mPEG-aldehyde
-
Sodium cyanoborohydride (NaCNBH₃) solution (e.g., 1 M in water)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification supplies (desalting column or dialysis)
Procedure:
-
Reaction Setup: Prepare the protein solution in the reaction buffer. The acidic to neutral pH favors the reaction at the more nucleophilic N-terminal α-amine over the lysine ε-amines.
-
Aldehyde Addition: Add the mPEG-aldehyde to the protein solution to the desired final concentration (a 20- to 50-fold molar excess is a common starting point).
-
Schiff Base Formation: Incubate for 30-60 minutes at room temperature to allow for the formation of a Schiff base between the aldehyde and the protein's N-terminal amine.
-
Reduction: Add sodium cyanoborohydride to a final concentration of approximately 20 mM to reduce the Schiff base to a stable secondary amine linkage. Allow the reduction to proceed for 1-2 hours at room temperature.
-
Purification: Purify the PEGylated protein from excess reagents and byproducts using a desalting column or dialysis.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are provided to illustrate the experimental workflow of protein PEGylation and a relevant biological pathway.
Caption: Experimental workflow for protein PEGylation with this compound.
For a protein like Granulocyte Colony-Stimulating Factor (G-CSF), which is often PEGylated to improve its therapeutic efficacy, understanding its signaling pathway is crucial.
Caption: Simplified JAK-STAT signaling pathway activated by G-CSF.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for m-PEG12-NHS Ester
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents like m-PEG12-NHS ester are critical components of operational excellence and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, a common reagent in bioconjugation, drug delivery, and surface modification.
The key to safely disposing of this compound lies in the deactivation of its reactive N-hydroxysuccinimide (NHS) ester group. This functional group is susceptible to hydrolysis, a chemical reaction that breaks it down into a less reactive carboxylic acid and N-hydroxysuccinimide. This process can be accelerated in an aqueous basic solution, rendering the compound safer for disposal.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection (Safety glasses or goggles) |
| Protective Gloves (Nitrile or other chemically resistant gloves) |
| Lab Coat |
All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves quenching the reactive NHS ester through hydrolysis. This neutralization step is fundamental to minimizing potential reactions within the waste container and ensuring the material is safer to handle.
Experimental Protocol: Quenching of Unreacted this compound
Materials:
-
Unreacted this compound waste (solid or in an organic solvent like DMSO or DMF)
-
Quenching solution:
-
Option A (Base Hydrolysis): 1 M Sodium Hydroxide (NaOH) or 1 M Sodium Bicarbonate (NaHCO₃) solution in water.
-
Option B (Amine Quenching): 1 M Tris (tris(hydroxymethyl)aminomethane) or Glycine solution in water.
-
-
pH paper or a calibrated pH meter
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation: In a designated chemical fume hood, select a container for the quenching reaction that is significantly larger than the volume of the waste to be treated. This will safely accommodate the addition of the quenching solution and any potential for foaming or gas evolution.
-
Dissolution (if necessary): If the this compound waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.
-
Quenching:
-
Slowly add the chosen quenching solution (either base or amine solution) to the this compound waste. A volume of quenching solution at least 10 times greater than the volume of the organic solvent used is recommended.
-
Stir the resulting mixture at room temperature for a minimum of 4 hours. This allows for the complete hydrolysis of the NHS ester.
-
-
Verification: Check the pH of the solution to ensure it is near neutral (pH 6-8). Adjust as necessary with a suitable acid or base.
-
Waste Collection:
-
Transfer the final, quenched solution to a properly labeled hazardous waste container. The label must clearly indicate the contents, including the reaction byproducts (e.g., hydrolyzed m-PEG12-carboxylic acid, N-hydroxysuccinimide, and the quenching agent).
-
All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be collected in a sealed bag and disposed of as solid chemical waste.
-
Empty containers of the original reagent should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and added to the hazardous waste container.
-
Disposal Workflow
Safeguarding Your Research: A Comprehensive Guide to Handling m-PEG12-NHS Ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of m-PEG12-NHS ester, a valuable tool in bioconjugation. By adhering to these procedures, you can minimize risks and ensure the integrity of your experiments.
The following sections detail the necessary personal protective equipment (PPE), step-by-step handling protocols, and a comprehensive disposal plan. This information is designed to be a preferred resource, building trust and providing value beyond the product itself.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE and safety engineering controls.
| Category | Requirement | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid inhalation. |
| Engineering Controls | Well-ventilated area or fume hood | Minimizes inhalation exposure. |
| Emergency Equipment | Accessible safety shower and eye wash station | Provides immediate decontamination in case of accidental exposure.[1][2] |
Operational Plan: Safe Handling of this compound
The N-hydroxysuccinimide (NHS) ester functional group of this compound is highly susceptible to hydrolysis. Therefore, meticulous handling in a moisture-free environment is critical to maintain its reactivity.
Storage and Preparation
Proper storage is the first step in ensuring the stability of this compound.
| Parameter | Specification | Notes |
| Storage Temperature (Powder) | -20°C | Store in a tightly sealed container with a desiccant, protected from light.[3] |
| Storage Temperature (in Solvent) | -80°C (for 6 months); -20°C (for 1 month) | Aliquot to avoid repeated freeze-thaw cycles. Store under an inert gas (e.g., nitrogen).[4] |
| Recommended Solvents | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Use of anhydrous solvents is critical to prevent hydrolysis.[3] |
Step-by-Step Handling Protocol
-
Equilibration: Before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation upon opening.
-
Weighing: Weigh the desired amount of the compound in a fume hood. For the powder form, the use of a respirator is recommended.
-
Dissolution: Immediately before use, dissolve the weighed this compound in a minimal amount of anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze over time.
-
Reaction: Add the dissolved this compound solution to your reaction mixture. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the desired reaction. Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a suitable alternative.
-
Reaction Quenching: After the reaction is complete, any unreacted this compound should be quenched as part of the disposal process.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to maintain a safe laboratory environment. The primary principle is the deactivation of the reactive NHS ester group through quenching.
Waste Streams and Quenching Procedures
| Waste Stream | Quenching Reagent | Procedure |
| Unreacted Solid Waste | 1 M Sodium Bicarbonate (NaHCO₃) solution | In a designated fume hood, for every 1 mg of solid waste, add 1 mL of 1 M NaHCO₃ solution. Stir for at least 4 hours to ensure complete hydrolysis. |
| Solutions in Organic Solvents (e.g., DMSO, DMF) | 1 M Sodium Bicarbonate (NaHCO₃) solution | Add the NaHCO₃ solution in a volume at least 10 times greater than the organic solvent volume. Stir for at least 4 hours. |
| Aqueous Reaction Mixtures | 1 M Tris or Glycine solution | Add the quenching buffer to the reaction mixture and stir for at least 30 minutes. |
| Contaminated Labware (pipette tips, tubes, etc.) | N/A | Place in a sealed bag and dispose of as solid chemical waste. |
Final Disposal Steps
-
Collection: Collect all quenched solutions and contaminated solid waste in a clearly labeled hazardous waste container.
-
Labeling: The label should include "Hazardous Waste," the chemical name ("quenched this compound"), and any other information required by your institution's environmental health and safety department.
-
Storage: Store the hazardous waste container in a designated, secure area.
-
Pickup: Arrange for pickup and disposal by a licensed hazardous waste management company.
Visualizing the Workflow: Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
